3-(5-methyl-1H-tetrazol-1-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAULYCHNQCCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587937 | |
| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157124-40-8 | |
| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(5-methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-methyl-1H-tetrazol-1-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a methyl-tetrazole moiety. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, predicted spectral characteristics, and potential applications of this compound to support its use in research and development.
Chemical Identity and Physicochemical Properties
While detailed experimental data for this specific molecule is not extensively published, its fundamental properties can be summarized from supplier information and extrapolated from the known characteristics of its constituent functional groups.[3][4]
Table 1: General Properties of 3-(5-methyl-1H-tetrazol-1-yl)phenol
| Property | Value | Source |
| CAS Number | 157124-40-8 | [3][4] |
| Molecular Formula | C₈H₈N₄O | [3][4] |
| Molecular Weight | 176.18 g/mol | [3] |
| Physical Form | Solid (at room temperature) | [4] |
| Purity | Typically ≥98% | [3] |
| Storage | Room Temperature | [4] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | >150 °C | Tetrazole compounds often have high melting points due to their polarity and potential for hydrogen bonding. |
| Boiling Point | >300 °C (decomposes) | High boiling point is expected due to the polar nature of the molecule. Tetrazoles can be thermally unstable.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and nonpolar solvents. | The phenol and tetrazole groups contribute to the polarity. |
| pKa | ~4-5 (tetrazole N-H), ~9-10 (phenolic O-H) | The tetrazole ring is acidic, comparable to a carboxylic acid. The phenolic hydroxyl group is weakly acidic. |
Synthesis and Purification
Proposed Synthetic Pathway
A common method for synthesizing 1,5-disubstituted tetrazoles involves the reaction of an N-substituted amide with an activating agent to form an imidoyl intermediate, which then undergoes cyclization with an azide source.[6]
Caption: Proposed two-step synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(3-hydroxyphenyl)acetamide
-
To a stirred solution of 3-aminophenol (1 eq.) in dichloromethane (DCM) and pyridine (1.5 eq.) at 0 °C, slowly add acetyl chloride (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol
-
To a solution of N-(3-hydroxyphenyl)acetamide (1 eq.) in toluene, add phosphorus pentachloride (PCl₅) (1.2 eq.) portion-wise.
-
Reflux the mixture for 2-3 hours to form the imidoyl chloride intermediate.
-
Cool the reaction mixture and carefully remove the solvent and POCl₃ under vacuum.
-
Dissolve the crude imidoyl chloride in dimethylformamide (DMF) and add sodium azide (NaN₃) (1.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Analytical Characterization (Predicted)
The identity and purity of the synthesized 3-(5-methyl-1H-tetrazol-1-yl)phenol would be confirmed using standard analytical techniques. The following are predicted spectral data based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, aromatic, and phenolic protons. The spectrum of 5-methyl-1H-tetrazole shows a methyl peak around 2.5 ppm.[7] The aromatic protons of a 1,3-disubstituted benzene ring will appear as a complex multiplet between 6.8 and 7.5 ppm. The phenolic -OH proton will likely appear as a broad singlet between 9 and 11 ppm, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon (~10-15 ppm), the aromatic carbons (110-160 ppm), and the tetrazole carbon (~150-160 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[9][10][11]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenol |
| 3150 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methyl |
| 1600 - 1500 | C=C stretch | Aromatic Ring |
| 1500 - 1400 | N=N stretch | Tetrazole Ring |
| 1300 - 1200 | C-O stretch | Phenol |
| 1100 - 1000 | Ring vibrations | Tetrazole Ring |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak.[12]
-
[M+H]⁺: 177.0771 (for C₈H₉N₄O⁺)
-
[M-H]⁻: 175.0625 (for C₈H₇N₄O⁻)
The fragmentation pattern in EI-MS would likely involve the loss of N₂ (28 Da) or HN₃ (43 Da) from the tetrazole ring, which is a characteristic fragmentation for such compounds.[13][14]
Caption: Logical workflow for the analytical characterization of the title compound.
Potential Applications in Drug Discovery
While specific applications for 3-(5-methyl-1H-tetrazol-1-yl)phenol have not been documented, its structural motifs suggest significant potential in medicinal chemistry.
-
Bioisostere for Carboxylic Acids: The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. This substitution can improve a compound's metabolic stability, lipophilicity, and ability to cross cell membranes, making it a valuable strategy in drug design.[1][2]
-
Scaffold for Novel Therapeutics: 1,5-disubstituted tetrazoles are present in a wide range of pharmacologically active compounds, exhibiting activities such as antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[2][15][16] This compound could serve as a key intermediate or building block for the synthesis of new chemical entities targeting various diseases.
-
PD-1/PD-L1 Inhibition: Recent research has explored 1,5-disubstituted tetrazoles as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a major target in cancer immunotherapy.[17] The structural features of the title compound make it a candidate for further derivatization in this area.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(5-methyl-1H-tetrazol-1-yl)phenol. The following precautions are based on the potential hazards of its constituent functional groups (phenol and tetrazole) and related compounds.[18][19][20][21]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards:
-
Skin and Eye Irritation: Phenolic compounds can be corrosive and cause skin and eye irritation or burns.
-
Toxicity: May be harmful if swallowed or inhaled.
-
Thermal Instability: Tetrazole-containing compounds can be thermally sensitive and may decompose explosively at elevated temperatures.[5] Avoid heating under confinement.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.
References
-
Wang, L., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 547-555. [Link]
-
Klapötke, T. M., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3985. [Link]
-
ResearchGate. Synthesis of novel 5‐aryl‐1H‐tetrazoles. [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
-
ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole. [Link]
-
Dömling, A., et al. (2023). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Medicinal Chemistry, 14(7), 1275-1281. [Link]
-
Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3249. [Link]
-
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt. [Link]
-
MDPI. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Organic Chemistry Portal. Efficient Synthesis of 1,5-Disubstituted Tetrazoles. [Link]
-
ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]
-
ResearchGate. One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. [Link]
-
Synthesis and Characterization of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
-
ResearchGate. A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
PubMed Central. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 157124-40-8 | 3-(5-Methyl-1H-tetrazol-1-yl)phenol - Moldb [moldb.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 7. 5-Methyl-1H-tertazole(4076-36-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uokerbala.edu.iq [uokerbala.edu.iq]
- 17. 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. fishersci.com [fishersci.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Biological Activity of 5-methyl-1H-tetrazol-1-yl Substituted Phenols
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of a promising class of compounds: 5-methyl-1H-tetrazol-1-yl substituted phenols. The strategic combination of the metabolically stable 5-methyl-1H-tetrazole moiety, a well-recognized bioisostere of the carboxylic acid group, with the versatile phenolic scaffold presents a compelling avenue for the discovery of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind the molecular design, detailed synthetic protocols, and a survey of potential biological activities including antimicrobial, antifungal, antioxidant, and anticancer properties. The guide emphasizes the importance of structure-activity relationship (SAR) studies and provides a framework for the systematic evaluation of these compounds.
Introduction: The Rationale for Hybrid Scaffolds
The pursuit of novel bioactive molecules is a cornerstone of modern medicinal chemistry. The strategic hybridization of distinct pharmacophores into a single molecular entity is a powerful approach to developing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide focuses on the synergy between two key structural motifs: the 5-methyl-1H-tetrazole ring and the substituted phenol scaffold.
The 5-methyl-1H-tetrazole Moiety: This heterocycle is of significant interest in drug design primarily due to its role as a bioisosteric replacement for the carboxylic acid functional group.[2] Its similar pKa and planar structure allow it to mimic the interactions of a carboxylate group with biological targets, while offering superior metabolic stability and improved cell membrane permeability.[2] The methyl group at the 5-position can influence the electronic properties and steric profile of the tetrazole ring, potentially modulating biological activity.
The Phenolic Scaffold: Phenolic compounds are ubiquitous in nature and are renowned for their diverse biological activities, including potent antioxidant, antimicrobial, and anticancer properties.[3][4] The hydroxyl group of the phenol is a key hydrogen bond donor and acceptor, and its reactivity can be fine-tuned by the nature and position of substituents on the aromatic ring.
The conjugation of these two moieties is hypothesized to yield hybrid molecules with a unique biological profile, leveraging the metabolic stability and target-binding capabilities of the tetrazole with the inherent bioactivity of the phenol.
Synthesis of 5-methyl-1H-tetrazol-1-yl Substituted Phenols
The synthesis of the target compounds typically involves a multi-step sequence. A general and efficient synthetic strategy is outlined below. The rationale for the choice of reagents and conditions is provided to ensure reproducibility and understanding of the underlying chemical principles.
General Synthetic Pathway
A common approach involves the synthesis of a substituted acetanilide from a corresponding substituted phenol, followed by a [3+2] cycloaddition reaction to form the tetrazole ring.
Diagram of the General Synthetic Pathway:
Caption: General synthetic route to 5-methyl-1H-tetrazol-1-yl substituted phenols.
Detailed Experimental Protocol
Step 1: Acetylation of Substituted Phenol
-
Rationale: Protection of the hydroxyl group and introduction of an acetyl group for subsequent rearrangement.
-
Procedure: To a solution of the substituted phenol (1.0 eq) in pyridine (5-10 vol), acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion (monitored by TLC), the mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the substituted phenyl acetate.
Step 2: Fries Rearrangement
-
Rationale: To rearrange the acetyl group from the oxygen to the carbon of the aromatic ring, forming a hydroxyacetophenone.
-
Procedure: The substituted phenyl acetate (1.0 eq) is heated with anhydrous aluminum chloride (2.5-3.0 eq) at 120-160 °C for 2-4 hours. The reaction mixture is cooled and then carefully hydrolyzed with ice and concentrated HCl. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the substituted hydroxyacetophenone.
Step 3: Oximation
-
Rationale: Conversion of the ketone to an oxime, a precursor for the Beckmann rearrangement.
-
Procedure: A mixture of the substituted hydroxyacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in aqueous ethanol is refluxed for 2-4 hours. The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid oxime is filtered, washed with water, and dried.
Step 4: Beckmann Rearrangement
-
Rationale: To convert the oxime into an N-substituted acetanilide.
-
Procedure: The substituted hydroxyacetophenone oxime (1.0 eq) is treated with a rearranging agent such as phosphorus pentachloride (PCl₅) or tosyl chloride (TsCl) in a suitable solvent like diethyl ether or pyridine at 0 °C to room temperature. After the reaction is complete, the mixture is neutralized, and the product is extracted and purified by column chromatography to yield the substituted acetanilide.
Step 5: [3+2] Cycloaddition for Tetrazole Formation
-
Rationale: The key step to form the 5-methyl-1H-tetrazole ring from the acetanilide.[2]
-
Procedure: A mixture of the substituted acetanilide (1.0 eq), sodium azide (NaN₃, 2.0-3.0 eq), and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride in a solvent like N,N-dimethylformamide (DMF) or toluene is heated at 100-120 °C for 12-24 hours.[5] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and acidified with dilute HCl to precipitate the product. The solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final 5-methyl-1H-tetrazol-1-yl substituted phenol.
Potential Biological Activities and Evaluation Protocols
The unique hybrid structure of 5-methyl-1H-tetrazol-1-yl substituted phenols suggests a broad spectrum of potential biological activities. The following sections outline key activities to investigate and provide standardized protocols for their evaluation.
Antimicrobial Activity
Rationale: Both phenolic and tetrazole moieties are known to exhibit antimicrobial properties. Their combination could lead to synergistic effects and a broader spectrum of activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile nutrient broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity
Rationale: Fungal infections are a growing health concern, and novel antifungal agents are urgently needed. The structural features of the target compounds are promising for antifungal activity.[6]
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.
-
Drug Dilution: Prepare serial dilutions of the test compounds in the microtiter plates.
-
Inoculation and Incubation: Inoculate the plates with the fungal suspension and incubate at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Antioxidant Activity
Rationale: The phenolic hydroxyl group is a potent radical scavenger. The overall antioxidant capacity will be influenced by the electronic effects of the substituents on the phenol ring and the tetrazole moiety.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: Add different concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Anticancer Activity
Rationale: Many phenolic and tetrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC₅₀ Determination: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Structure-Activity Relationship (SAR) Studies
A systematic investigation of the SAR is crucial for optimizing the biological activity of this class of compounds.
Diagram of Key Structural Modifications for SAR Studies:
Caption: Key areas for structure-activity relationship (SAR) exploration.
Key Considerations for SAR:
-
Substituents on the Phenol Ring (R¹):
-
Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions will modulate the acidity of the phenolic proton and the electron density of the ring, thereby influencing antioxidant and antimicrobial activities.
-
Steric Effects: The size and position of the substituents can affect the binding of the molecule to its biological target.
-
-
Position of the 5-methyl-1H-tetrazol-1-yl Group: The relative position of the tetrazole moiety to the hydroxyl group (ortho, meta, para) will significantly impact the molecule's conformation and its ability to form intramolecular hydrogen bonds, which can influence its physicochemical properties and biological activity.
Data Presentation
To facilitate the comparison of biological activities, all quantitative data should be summarized in a clear and concise tabular format.
Table 1: Hypothetical Antimicrobial and Antifungal Activity Data (MIC in µg/mL)
| Compound ID | R¹ | R² | S. aureus | E. coli | C. albicans | A. niger |
| I-a | 4-OH | H | 16 | 32 | 8 | 16 |
| I-b | 4-OH | 2-Cl | 8 | 16 | 4 | 8 |
| I-c | 4-OH | 3-NO₂ | 4 | 8 | 2 | 4 |
| II-a | 2-OH | H | 32 | 64 | 16 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 | - | - |
| Fluconazole | - | - | - | - | 2 | 4 |
Table 2: Hypothetical Antioxidant and Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | R¹ | R² | DPPH Scavenging | MCF-7 Cytotoxicity | HeLa Cytotoxicity |
| I-a | 4-OH | H | 25.5 | 15.2 | 20.1 |
| I-b | 4-OH | 2-Cl | 18.2 | 10.8 | 14.5 |
| I-c | 4-OH | 3-NO₂ | 35.8 | 22.4 | 28.9 |
| II-a | 2-OH | H | 15.1 | 8.5 | 11.3 |
| Ascorbic Acid | - | - | 5.2 | - | - |
| Doxorubicin | - | - | - | 0.8 | 1.1 |
Conclusion and Future Directions
The synthesis and biological evaluation of 5-methyl-1H-tetrazol-1-yl substituted phenols represent a promising area of research in medicinal chemistry. The strategic combination of these two pharmacophores offers the potential for the development of novel therapeutic agents with a wide range of applications. This guide has provided a comprehensive framework for the synthesis, characterization, and biological screening of these compounds. Future work should focus on the systematic exploration of the structure-activity relationships to identify lead compounds with optimized potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate the mode of action of the most promising candidates, paving the way for their further preclinical and clinical development.
References
- Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and QSAR study of some substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetphydrazine. Digest Journal of Nanomaterials and Biostructures, 5(1), 177-183.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
- Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis.
- Daglia, M. (2012). Polyphenols as antimicrobial agents. Current Opinion in Biotechnology, 23(2), 174-181.
- Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Mukta, M. S., & Gadhwe, S. (2012). The biology and chemistry of antifungal agents: a review. Bioorganic & Medicinal Chemistry, 20(19), 5678-5698.
Sources
Apigenin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Therapeutic Potential of the Flavonoid Apigenin (InChI Key: ZNAULYCHNQCCGW-UHFFFAOYSA-N)
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavone found in a wide variety of plants, including parsley, celery, chamomile, and fruits.[1] For centuries, preparations containing apigenin have been utilized in traditional medicine for their therapeutic properties.[2] In recent decades, this bioactive molecule has garnered significant attention from the scientific community for its potential role in disease prevention and treatment, particularly in oncology.[3][4] Apigenin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for further investigation and drug development.[3][5][6] This technical guide provides a comprehensive overview of the chemistry, biological activities, and therapeutic potential of apigenin, with a focus on its applications in cancer research and drug discovery.
Physicochemical Properties
Apigenin is a yellow crystalline solid with a molar mass of 270.240 g·mol−1 and a melting point of 345 to 350 °C.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, characterized by high membrane permeability and low aqueous solubility.[7] The low water solubility of apigenin presents a challenge for its bioavailability.[8] The partition coefficient (log K) of apigenin in an n-octanol/water system is 2.87, indicating its lipophilic nature.[9] Apigenin exhibits strong UV absorbance at wavelengths of 212, 269, and 337 nm.[9]
| Property | Value | Reference |
| Molecular Formula | C15H10O5 | [1] |
| Molar Mass | 270.240 g·mol−1 | [1] |
| Melting Point | 345 to 350 °C | [1] |
| Log K (n-octanol/water) | 2.87 | [9] |
| UV λmax | 212, 269, 337 nm | [9] |
| Tfus (Fusion Temperature) | 639.72 K | [10] |
Biosynthesis and Chemical Synthesis
Biosynthesis
Apigenin is a product of the phenylpropanoid pathway, derived from the amino acids L-phenylalanine or L-tyrosine.[1] The biosynthetic route involves the conversion of these precursors to p-coumaric acid, which is then activated with Coenzyme-A.[11] Subsequently, three molecules of malonyl-CoA are condensed with p-coumaroyl-CoA to form a chalcone, which is then isomerized and oxidized to yield apigenin.[1][11]
Caption: Biosynthesis pathway of Apigenin.
Chemical Synthesis
Several methods for the chemical synthesis of apigenin have been reported. One common approach involves the condensation of a substituted acetophenone with a substituted benzaldehyde derivative. For example, a synthetic route starting from phloroglucinol and anisaldehyde has been developed.[12] Another patented method describes a two-step process involving the preparation of para-hydroxybenzene ethyl acetoacetate followed by its reaction with phloroglucinol.[13]
A Representative Synthetic Protocol:
A patented synthetic method for apigenin involves the following key steps[13]:
-
Preparation of para-hydroxybenzene methyl acetoacetate:
-
Dissolve p-hydroxyacetophenone in a suitable solvent (e.g., toluene, ethanol, or methanol) with a basic catalyst.
-
Add diethyl carbonate dropwise at a controlled temperature (0-25 °C).
-
Heat the reaction mixture (30-100 °C) until the starting material is consumed.
-
Recover the solvent under reduced pressure and wash the residue to neutrality to obtain the intermediate.
-
-
Preparation of Apigenin:
-
React the para-hydroxybenzene methyl acetoacetate with anhydrous phloroglucinol under solvent-free conditions.
-
Heat the mixture to 145-155 °C for 6-10 hours under vacuum.
-
The resulting crude product is then purified to yield apigenin.
-
Biological Activities and Mechanism of Action
Apigenin exerts a wide range of biological effects, with its anticancer properties being the most extensively studied. It can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation, through its interaction with multiple signaling pathways.
Anticancer Activity
Apigenin has demonstrated anticancer activity against various cancer types, including breast, cervical, lung, pancreatic, and prostate cancers.[7] Its mechanisms of action are multifaceted and involve:
-
Induction of Apoptosis: Apigenin can trigger programmed cell death in cancer cells through both the intrinsic and extrinsic pathways.[8] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[8]
-
Cell Cycle Arrest: Apigenin can induce cell cycle arrest at the G2/M or G0/G1 phases in cancer cells, thereby inhibiting their proliferation.[8][14]
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer development. Apigenin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][15]
-
Antioxidant Activity: Apigenin can scavenge free radicals and reduce oxidative stress, which plays a crucial role in carcinogenesis.[3]
-
Inhibition of Angiogenesis: Apigenin can suppress the formation of new blood vessels that are essential for tumor growth and metastasis by targeting pathways such as HIF-1α/VEGF.[14]
IC50 Values of Apigenin in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 30 | [16] |
| K562 | Leukemia | >100 | [16] |
| TF1 | Leukemia | >100 | [16] |
| MCF-7 | Breast Cancer | 2.30 | [17] |
| MDA-MB-231 | Breast Cancer | 4.07 | [17] |
| HT29 | Colorectal Cancer | 12.5 - 25 | [18] |
| PANC-1 | Pancreatic Cancer | >500 (as nanoformulation) | [15] |
Modulation of Key Signaling Pathways
Apigenin's anticancer effects are mediated through its ability to modulate several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Apigenin can inhibit this pathway by preventing the phosphorylation of Akt and mTOR.[19][20][21]
Caption: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial regulator of cell growth and differentiation. Apigenin has been shown to modulate this pathway, although its effects can be cell-type specific, sometimes leading to suppression and other times activation, ultimately resulting in cell cycle arrest.[1][22]
Caption: Modulation of the MAPK/ERK pathway by Apigenin.
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Apigenin can inhibit this pathway by preventing the nuclear translocation of β-catenin and downregulating its target genes.[19][23][24]
Caption: Apigenin's inhibitory effect on the Wnt/β-catenin signaling pathway.
Pharmacokinetics and Bioavailability
Despite its promising in vitro activities, the therapeutic application of apigenin is limited by its poor oral bioavailability, which is estimated to be around 30%.[25] This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the liver. To overcome these limitations, various formulation strategies, such as the development of nanoparticles and solid dispersions, are being explored to enhance its solubility and bioavailability.[8]
Pharmacokinetic Parameters of Apigenin in Rats:
| Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Vd (L/kg) | Reference |
| IV | 20 | - | - | - | 15.75 ± 11.73 | [25] |
| IV | 5.4 | - | - | - | 2.07 ± 0.14 | [25] |
| Oral | - | - | - | - | - | [26] |
Note: A comprehensive table with more data points from different studies would be beneficial for a complete pharmacokinetic profile.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the quantification of apigenin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. Several analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of apigenin. Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed for separation.
Validated RP-HPLC Method for Apigenin Quantification[4][5][27]:
-
Column: Kromasil C18 (250mm x 4.6mm, 5µm) or similar.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) or methanol and 0.5% trifluoroacetic acid (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 268 nm.
-
Linearity: Typically in the range of 10-100 ng/mL or 10-50 µg/ml.
-
Sample Preparation (for plant extracts):
-
Accurately weigh the extract and dissolve it in ethanol.
-
Sonicate for 10 minutes.
-
Dilute the solution with the mobile phase to the desired concentration.
-
Filter the sample before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of apigenin, particularly in complex biological matrices like plasma and bile.
LC-MS/MS Method for Apigenin Quantification in Biological Samples[28][29][30]:
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for apigenin and an internal standard.
-
Sample Preparation:
-
Plasma/Blood (Protein Precipitation):
-
Add acetonitrile (containing an internal standard) to the plasma/blood sample to precipitate proteins.
-
Vortex and centrifuge.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Bile (Solid Phase Extraction - SPE):
-
Dilute the bile sample with water (containing an internal standard).
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Future Perspectives and Drug Development
Apigenin holds significant promise as a therapeutic agent, particularly in the field of oncology. However, several challenges need to be addressed to translate its potential into clinical applications. Future research should focus on:
-
Improving Bioavailability: The development of novel drug delivery systems is crucial to enhance the oral bioavailability of apigenin.
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of apigenin in humans for various diseases.
-
Combination Therapies: Investigating the synergistic effects of apigenin with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
-
Target Identification and Validation: Further studies are required to fully elucidate the molecular targets of apigenin and validate their role in its therapeutic effects.
Conclusion
Apigenin is a pleiotropic natural compound with a wide array of pharmacological activities. Its ability to modulate multiple key signaling pathways involved in carcinogenesis makes it a compelling candidate for cancer prevention and therapy. While its poor bioavailability remains a significant hurdle, ongoing research into advanced drug delivery systems offers hope for overcoming this limitation. A deeper understanding of its mechanisms of action and continued investigation into its clinical potential will be instrumental in harnessing the full therapeutic benefits of this remarkable flavonoid.
References
- Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2019). The Therapeutic Potential of Apigenin. International journal of molecular sciences, 20(13), 3245.
- Shankar, E., Goel, A., Gupta, K., & Gupta, S. (2017). The Therapeutic Potential of Apigenin. Frontiers in oncology, 7, 133.
- Madunić, J., Madunić, I. V., Muselin, F., & Parić, A. (2021). Nanoformulated Phytochemicals Against Pancreatic Cancer: Emerging Adva. International Journal of Nanomedicine, 16, 4735–4757.
- Lefort, E. C., & Blay, J. (2013). Apigenin and its impact on gastrointestinal cancers. Molecular nutrition & food research, 57(1), 126–144.
-
Wikipedia contributors. (2024, January 15). Apigenin. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
- Valicherla, R. K., et al. (2018). LC-MS/MS Method for the Simultaneous Quantification of Luteolin, Wedelolactone and Apigenin in Mice Plasma Using Hansen Solubility Parameters for Liquid-Liquid Extraction: Application to Pharmacokinetics of Eclipta Alba Chormoform Fraction.
- Salehi, B., et al. (2020). Apigenin: A comprehensive review of its chemistry, pharmacology, and health effects. Phytotherapy Research, 34(7), 1483-1506.
- Gomathy, S., Narenderan, S. T., Meyyanathan, S. N., & Gowramma, B. (2020). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF APIGENIN AND LUTEOLIN IN COMMERCIAL FORMULATION. Journal of Global Pharma Technology, 12(8), 4785-4791.
- Ruela-de-Sousa, R. R., Fuhler, G. M., Blom, N., Ferreira, C. V., Aoyama, H., & Peppelenbosch, M. P. (2010). Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy.
- Yeole, P. G., et al. (2014). Total Synthesis of Apigenin. Journal of Heterocyclic Chemistry, 51(S1), E23-E25.
- BenchChem. (2025).
- Ali, F., et al. (2022). Apigenin And Its Anticancer Activity By Using Molecular Docking.
- Ozbey, U., & Attar, R. (2021). Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells. Journal of gastrointestinal cancer, 52(4), 1334–1341.
- Sereya, K., et al. (2018). Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract. Der Pharmacia Lettre, 10(3), 30-36.
-
ResearchGate. (n.d.). Modulation of PI3K/AKT/MTOR pathway by apigein. Retrieved January 25, 2026, from [Link]
- Xu, M., et al. (2016). Apigenin suppresses colorectal cancer cell proliferation, migration and invasion via inhibition of the Wnt/β-catenin signaling pathway. Oncology letters, 11(5), 3075–3080.
- Google Patents. (n.d.). CN104031016A - Synthetic method of apigenin.
- Wang, Y., et al. (2014). The Effect of Apigenin on Pharmacokinetics of Imatinib and Its Metabolite N-Desmethyl Imatinib in Rats.
- Zhang, L., et al. (2012). Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development. Journal of pharmaceutical and biomedical analysis, 66, 276–281.
- Rathod, P. S., Bhusari, S. S., & Wakte, P. (2022). Development and Validation of High-Performance Liquid Chromatography Method for Apigenin from Parsley Leaves Extract. International Journal of Recent Advances in Multidisciplinary Topics, 3(4), 179-183.
- Avram, S., et al. (2023). Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer. International journal of molecular sciences, 24(13), 10842.
- Nakajima, Y., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. Molecules, 29(11), 2541.
-
Stanford University. (n.d.). Wnt signaling pathway diagram. The WNT Homepage. Retrieved January 25, 2026, from [Link]
-
Encyclopedia MDPI. (n.d.). Chemistry and Biosynthesis of Apigenin. Retrieved January 25, 2026, from [Link]
- Yan, X., Qi, M., Li, P., Zhan, Y., & Shao, H. (2017). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Cell & bioscience, 7, 50.
- S, S., et al. (2015). Development of Simultaneous LC–MS/MS Method for the Quantitation of Apigenin, Luteolin and Quercetin in Achillea millefolium E. Der Pharma Chemica, 7(10), 323-331.
- Ruela-de-Sousa, R. R., et al. (2010). Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy.
- Shukla, S., & Gupta, S. (2007). Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells. Cell cycle (Georgetown, Tex.), 6(9), 1102–1114.
- Kashyap, P., et al. (2023). Phytochemistry and Pharmacological Aspects of Apigenin: A Review. Current pharmaceutical design, 29(20), 1547–1565.
-
ResearchGate. (n.d.). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Retrieved January 25, 2026, from [Link]
- Shakeel, F., et al. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 234, 130-136.
-
YouTube. (2024, April 20). MAPK Signaling Pathway || Animated Explanation. Retrieved January 25, 2026, from [Link]
-
Stanford University. (n.d.). Wnt signaling pathway diagram. The WNT Homepage. Retrieved January 25, 2026, from [Link]
- Lefort, E. C., & Blay, J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in pharmacology, 12, 635252.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and Validation of High-Performance Liquid Chromatography Method for Apigenin from Parsley Leaves Extract | International Journal of Recent Advances in Multidisciplinary Topics [journals.ijramt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijhsr.org [ijhsr.org]
- 9. Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. CN104031016A - Synthetic method of apigenin - Google Patents [patents.google.com]
- 14. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 26. The Effect of Apigenin on Pharmacokinetics of Imatinib and Its Metabolite N-Desmethyl Imatinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. online.bamu.ac.in [online.bamu.ac.in]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring is a key structural motif in a multitude of pharmacologically active compounds. Its unique physicochemical properties, serving as a bioisosteric replacement for the carboxylic acid group, have cemented its importance in drug design and development. The 1,5-disubstituted tetrazole scaffold, in particular, offers a metabolically stable core with the potential for diverse functionalization, leading to compounds with a wide array of biological activities, including antihypertensive, antiviral, and anticancer properties.
This document provides a comprehensive guide to the synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol , a valuable intermediate for the synthesis of various pharmaceutical agents. The protocol herein details a robust and efficient one-pot synthesis from readily available 3-aminophenol, employing trimethyl orthoacetate and sodium azide. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline essential safety precautions, and describe the analytical methods for the characterization of the final product.
Reaction Scheme and Mechanism
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol from 3-aminophenol is a one-pot, multi-component reaction that proceeds through a well-established pathway for the formation of 1,5-disubstituted tetrazoles.[1]
Overall Reaction:
Figure 2: Simplified reaction mechanism workflow.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| 3-Aminophenol | 109.13 | 5.46 g | 50.0 | >98% |
| Trimethyl orthoacetate | 120.15 | 7.21 g (7.8 mL) | 60.0 | >97% |
| Sodium Azide (NaN₃) | 65.01 | 3.58 g | 55.0 | >99% |
| Glacial Acetic Acid | 60.05 | 50 mL | - | ACS Grade |
| Ethyl Acetate | - | As needed | - | ACS Grade |
| Hexanes | - | As needed | - | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 3-aminophenol (5.46 g, 50.0 mmol) and glacial acetic acid (50 mL). Stir the mixture at room temperature until the 3-aminophenol is fully dissolved.
-
Addition of Reagents: To the stirred solution, add trimethyl orthoacetate (7.21 g, 60.0 mmol) in one portion. Subsequently, add sodium azide (3.58 g, 55.0 mmol) portion-wise over 10-15 minutes. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Ensure adequate ventilation and handle with extreme care.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-aminophenol) should be consumed, and a new, more nonpolar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate may form. Stir the aqueous mixture for 30 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) may be employed to obtain the pure 3-(5-methyl-1H-tetrazol-1-yl)phenol.
Characterization of 3-(5-methyl-1H-tetrazol-1-yl)phenol
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.0 ppm (s, 1H): Phenolic -OH proton. The chemical shift of this proton can be variable and it may exchange with D₂O.
-
δ ~7.4-7.6 ppm (m, 1H): Aromatic proton (likely a triplet).
-
δ ~7.1-7.3 ppm (m, 2H): Aromatic protons.
-
δ ~6.9-7.0 ppm (m, 1H): Aromatic proton.
-
δ ~2.5 ppm (s, 3H): Methyl protons on the tetrazole ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~158 ppm: Aromatic carbon attached to the hydroxyl group.
-
δ ~152 ppm: Quaternary carbon of the tetrazole ring (C5).
-
δ ~135 ppm: Aromatic carbon attached to the tetrazole nitrogen.
-
δ ~131 ppm: Aromatic CH.
-
δ ~120-125 ppm: Aromatic CHs.
-
δ ~115-118 ppm: Aromatic CHs.
-
δ ~10 ppm: Methyl carbon.
-
-
FT-IR (KBr, cm⁻¹):
-
~3200-3400 (broad): O-H stretching of the phenolic group.
-
~3050-3150: Aromatic C-H stretching.
-
~2950-3000: Aliphatic C-H stretching of the methyl group.
-
~1590, 1480, 1450: Aromatic C=C stretching.
-
~1250-1300: C-N stretching.
-
~1000-1100: Tetrazole ring vibrations.
-
-
Mass Spectrometry (EI or ESI):
-
[M]⁺ or [M+H]⁺: Expected at m/z = 176.07 or 177.08, corresponding to the molecular formula C₈H₈N₄O.
-
Safety and Handling
Sodium Azide (NaN₃):
-
Toxicity: Highly toxic by ingestion, inhalation, and skin absorption. It is a potent inhibitor of cytochrome oxidase.
-
Explosion Hazard: Can form highly explosive heavy metal azides with lead, copper, mercury, silver, and other metals. Avoid contact with metal spatulas and do not dispose of azide-containing solutions down metal drains. It can also form explosive hydrazoic acid (HN₃) upon contact with strong acids.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Trimethyl Orthoacetate:
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE.
Glacial Acetic Acid:
-
Corrosivity: Corrosive and can cause severe skin and eye burns.
-
Toxicity: Harmful if inhaled.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE.
Waste Disposal:
All waste containing sodium azide must be handled and disposed of as hazardous waste according to institutional and local regulations. Quench any residual azide with a suitable reagent (e.g., nitrous acid) before disposal.
Conclusion
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol from 3-aminophenol via a one-pot reaction with trimethyl orthoacetate and sodium azide is a reliable and efficient method for producing this valuable pharmaceutical intermediate. By understanding the reaction mechanism, adhering to the detailed protocol, and observing strict safety precautions, researchers can successfully synthesize and characterize this important compound. The analytical data provided, though based on analogous structures, serves as a useful guide for the confirmation of the product's identity and purity.
References
-
Ostrovskii, V. A., & Koldobskii, G. I. (2012). The Chemistry of Tetrazoles. In Heterocyclic Compounds: Advances in Research and Applications (Vol. 68). John Wiley & Sons. [Link]
Sources
Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-Substituted 1H-Tetrazoles
Introduction: The Indispensable Role of Tetrazoles in Modern Drug Discovery
In the landscape of medicinal chemistry, the 5-substituted 1H-tetrazole moiety has emerged as a cornerstone functional group, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1][2][3] This structural mimicry is not merely superficial; the tetrazole ring's acidic proton (pKa comparable to carboxylic acids) and its ability to engage in similar hydrogen bonding interactions allow it to replicate the biological activity of a carboxylic acid while often conferring superior metabolic stability and bioavailability.[3][4] Consequently, numerous blockbuster drugs, such as the antihypertensive agents losartan and valsartan, feature this privileged scaffold, underscoring its profound impact on drug design and development.[4]
The most efficient and widely adopted strategy for the synthesis of these crucial heterocycles is the [3+2] cycloaddition reaction between a nitrile (a two-atom component) and an azide (a three-atom component).[1][4][5][6] This powerful transformation, while conceptually straightforward, has seen significant evolution. Early iterations were often hampered by harsh reaction conditions, the use of highly toxic and explosive hydrazoic acid, and limited substrate scope.[3][4][6] Modern advancements, however, have ushered in an era of catalyzed, safer, and more versatile protocols, employing a range of Lewis and Brønsted acids, transition metal complexes, and innovative heterogeneous catalysts.[6][7][8][9][10][11]
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanistic underpinnings of the catalyzed [3+2] cycloaddition, detailed step-by-step protocols for robust and reproducible synthesis, and critical insights into experimental design and safety considerations.
Mechanistic Insights into the Catalyzed [3+2] Azide-Nitrile Cycloaddition
The direct cycloaddition of an azide to a nitrile is a thermally allowed but kinetically slow process due to a high activation energy barrier. The key to a successful and efficient reaction lies in the activation of the nitrile component, making it more electrophilic and susceptible to nucleophilic attack by the azide.[11][12][13] Catalysts, typically Lewis or Brønsted acids, play a pivotal role in this activation.
The generally accepted mechanism for a metal-catalyzed reaction proceeds through the following key steps:[1][6][13]
-
Nitrile Activation: A Lewis acidic metal catalyst (e.g., Zn(II), Cu(II), Co(II)) coordinates to the nitrogen atom of the nitrile. This coordination withdraws electron density from the carbon-nitrogen triple bond, significantly increasing the electrophilicity of the nitrile carbon.[11]
-
Azide Attack: The azide anion (N₃⁻), acting as the nucleophile, attacks the activated nitrile carbon. This step forms a linear metal-coordinated intermediate.
-
Cyclization: The terminal nitrogen of the azide moiety then attacks the internal nitrogen of the original nitrile, leading to the formation of the five-membered tetrazole ring.
-
Protonation and Catalyst Regeneration: Subsequent protonation (often from a protic solvent or an additive like ammonium chloride) and dissociation of the metal catalyst yields the final 5-substituted 1H-tetrazole product, regenerating the catalyst for the next cycle.
While this represents a generalized pathway, specific mechanisms can vary. For instance, some cobalt-catalyzed reactions have been shown to proceed through an isolable metal-diazido intermediate, where the azide coordinates to the metal center before reacting with the nitrile.[1][6]
Below is a visual representation of the generalized catalytic cycle:
Caption: Generalized catalytic cycle for the metal-catalyzed [3+2] cycloaddition.
Experimental Protocols
The choice of catalyst and reaction conditions is critical and depends on the substrate's electronic properties and steric hindrance. Below are two detailed, field-proven protocols utilizing common and effective catalytic systems.
Protocol 1: Zinc(II) Chloride Catalyzed Synthesis in DMF
This protocol is a robust and widely applicable method, particularly effective for a broad range of aromatic and aliphatic nitriles. Zinc salts are cost-effective, readily available, and function as efficient Lewis acids.[11]
Materials and Reagents:
-
Nitrile Substrate: (e.g., Benzonitrile), 1.0 eq.
-
Sodium Azide (NaN₃): 1.2 - 1.5 eq.
-
Zinc Chloride (ZnCl₂), anhydrous: 0.5 - 1.0 eq.
-
Dimethylformamide (DMF), anhydrous: 5 - 10 mL per mmol of nitrile.
-
Hydrochloric Acid (HCl): 1-3 M aqueous solution.
-
Ethyl Acetate (EtOAc): For extraction.
-
Brine (saturated NaCl solution): For washing.
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous: For drying.
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Heating mantle or oil bath with temperature control.
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Filtration apparatus (Büchner funnel).
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the nitrile substrate (e.g., 10 mmol, 1.03 g of benzonitrile), sodium azide (12 mmol, 0.78 g), and anhydrous zinc chloride (10 mmol, 1.36 g).
-
Expert Insight: The use of anhydrous reagents and solvent is crucial, as water can deactivate the Lewis acid catalyst.
-
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 100 mL of 1 M HCl. This step protonates the tetrazolate salt, causing the product to precipitate, and also neutralizes any unreacted sodium azide.
-
Causality Explained: The acidic workup is essential for the isolation of the neutral 1H-tetrazole. Without it, the product would remain as a soluble salt.
-
-
Product Isolation:
-
For solid products: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts, and then dry it under vacuum.
-
For non-precipitating products: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
-
Protocol 2: Copper(II) Sulfate Catalyzed Synthesis in DMSO
This protocol offers an alternative using a readily available and environmentally friendlier copper catalyst. It often proceeds under milder conditions and with shorter reaction times for certain substrates.[8]
Materials and Reagents:
-
Nitrile Substrate: 1.0 eq.
-
Sodium Azide (NaN₃): 1.5 eq.
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 0.1 - 0.2 eq.
-
Dimethyl Sulfoxide (DMSO): 5 mL per mmol of nitrile.
-
Hydrochloric Acid (HCl): 1-3 M aqueous solution.
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc): For extraction.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the nitrile (5 mmol), sodium azide (7.5 mmol, 0.49 g), and CuSO₄·5H₂O (0.5 mmol, 0.125 g) in DMSO (25 mL).
-
Reaction: Heat the mixture to 100-110 °C. The reaction is typically faster than the zinc-catalyzed method and can be complete in 3-12 hours. Monitor by TLC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of water and acidify to pH ~2 with 3 M HCl.
-
Isolation and Purification: Extract the product with DCM or EtOAc (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as needed.
Data Summary and Comparison
The following table summarizes typical reaction parameters for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile, providing a comparative overview of different catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| ZnCl₂ / NH₄Cl | DMF | 120-130 | 12-24 | 85-95 | [13] |
| CuSO₄·5H₂O | DMSO | 100-110 | 3-12 | 80-92 | [8] |
| Silica Sulfuric Acid | DMF | Reflux | 5-8 | 72-95 | [5][9] |
| Co(II)-complex | DMSO | 110 | 12 | ~99 | [1][6] |
Safety and Handling Precautions: Working with Azides
CRITICAL: Sodium azide (NaN₃) and hydrazoic acid (HN₃) are highly toxic and potentially explosive. Adherence to strict safety protocols is mandatory.
-
Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Explosion Hazard:
-
Avoid contact of sodium azide with strong acids, as this generates highly toxic and explosive hydrazoic acid gas. Acidification steps must be performed slowly and with cooling.
-
Never use heavy metal spatulas (e.g., copper, lead, silver) to handle sodium azide, as this can form highly shock-sensitive heavy metal azides.
-
Avoid heating solid sodium azide, as it can decompose explosively.
-
-
Waste Disposal: Quench all azide-containing waste streams. A common method is the slow addition of the waste solution to a stirred solution of sodium nitrite and dilute acid, which converts the azide to nitrogen gas. Consult your institution's safety guidelines for proper disposal procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Insufficient temperature.3. Electron-rich or sterically hindered nitrile. | 1. Use anhydrous reagents and solvents.2. Ensure the reaction reaches the target temperature.3. Increase reaction time, temperature, or catalyst loading. Consider a more active catalyst system. |
| Formation of Byproducts | 1. Reaction temperature too high, leading to decomposition.2. Presence of water leading to nitrile hydrolysis. | 1. Lower the reaction temperature.2. Ensure all reagents and glassware are scrupulously dry. |
| Difficult Product Isolation | 1. Product is highly soluble in the aqueous phase.2. Incomplete protonation of the tetrazolate. | 1. Perform multiple extractions with an appropriate organic solvent.2. Ensure the aqueous phase is sufficiently acidic (pH 1-2) before extraction. |
Conclusion
The [3+2] cycloaddition of nitriles and azides remains the premier method for synthesizing 5-substituted 1H-tetrazoles. By understanding the underlying reaction mechanism and selecting the appropriate catalytic system, researchers can efficiently access these valuable compounds. The protocols detailed herein provide a reliable foundation for laboratory synthesis. However, the paramount importance of safety when handling azide reagents cannot be overstated. With careful experimental design and strict adherence to safety protocols, this powerful reaction will continue to be an indispensable tool in the advancement of medicinal chemistry and drug development.
References
-
A new Cu II catalyst for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition. (2025). ResearchGate. Retrieved from [Link]
- Ammar, Y. A., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules.
-
de Oliveira, R. B., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. Retrieved from [Link]
-
Ghosh, K., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]
-
Ghosh, K., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. Retrieved from [Link]
-
Ammar, Y. A., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. Retrieved from [Link]
-
Bagade, S. B., & Kumbhar, A. S. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. Retrieved from [Link]
-
Synthesis of 5-Substituted 1H-Tetrazole with Various Catalysts. ResearchGate. Retrieved from [Link]
-
Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Publishing. Retrieved from [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. Retrieved from [Link]
-
5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. Retrieved from [Link]
-
Mechanistic Insights on Azide-Nitrile Cycloadditions. Organic Chemistry Portal. Retrieved from [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. Retrieved from [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. Retrieved from [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Retrieved from [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved from [Link]
-
Jones, K. (2024). Recent Hot Articles. RSC Blogs. Retrieved from [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link]
-
The [3+2]Cycloaddition Reaction. Retrieved from [Link]
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Exploration of 3-(5-methyl-1H-tetrazol-1-yl)phenol in Novel Drug Development
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a "privileged" scaffold. Its remarkable physicochemical properties, particularly its ability to act as a bioisosteric replacement for carboxylic acids and amides, have cemented its role in the development of numerous FDA-approved therapeutics.[1][2] This bioisosterism often imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates.[3] The fusion of a tetrazole moiety with a phenolic group presents an intriguing opportunity for novel drug design, leveraging the diverse biological activities associated with both pharmacophores.
This guide focuses on 3-(5-methyl-1H-tetrazol-1-yl)phenol , a compound of significant interest for its potential as a modulator of key biological targets. Drawing from extensive research on analogous structures, we present a compelling hypothesis for its application as a potent inhibitor of xanthine oxidase (XO) , an enzyme critically implicated in hyperuricemia and gout.[1][4] The structural motif of a 3'-(1H-tetrazol-1-yl)phenyl group has been identified as an excellent fragment for potent xanthine oxidase inhibition, suggesting that 3-(5-methyl-1H-tetrazol-1-yl)phenol is a promising candidate for investigation in this therapeutic area.[1]
These application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological activity of 3-(5-methyl-1H-tetrazol-1-yl)phenol. The protocols herein are designed to be self-validating, with integrated quality control steps and clear explanations of the scientific rationale behind each procedure. Our objective is to equip researchers with the necessary tools to rigorously explore the therapeutic potential of this promising molecule.
Physicochemical Properties and Predicted ADME Profile
A preliminary in silico assessment of 3-(5-methyl-1H-tetrazol-1-yl)phenol provides valuable insights into its drug-like properties. These predictions are crucial for early-stage evaluation and can guide subsequent experimental design.
| Property | Predicted Value | Implication in Drug Development |
| Molecular Weight | 176.18 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption and distribution. |
| LogP | 1.8-2.2 | Indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 65.7 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | Favorable for target binding interactions. |
| Predicted Solubility | Moderately soluble in water | May require formulation strategies for optimal delivery. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be low | Suggests the compound may have limited central nervous system effects, which can be advantageous for peripherally acting drugs. |
Note: These values are predictions from computational models and require experimental verification.
Synthesis and Characterization: A Step-by-Step Protocol
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol is a well-established route for the synthesis of 1,5-disubstituted tetrazoles.[5][6]
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for 3-(5-methyl-1H-tetrazol-1-yl)phenol.
Detailed Synthetic Protocol
Materials:
-
3-Aminophenol
-
Acetic anhydride
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Sodium azide (NaN₃)
-
Titanium tetrachloride (TiCl₄) (catalyst)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvents (e.g., toluene, DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acetylation of 3-Aminophenol:
-
In a round-bottom flask, dissolve 3-aminophenol in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product, 3-acetamidophenol.
-
Filter, wash with cold water, and dry the product.
-
-
Formation of the Imidoyl Chloride:
-
Caution: This step involves corrosive reagents and should be performed in a well-ventilated fume hood.
-
Suspend the dried 3-acetamidophenol in an inert solvent like toluene.
-
Carefully add phosphorus pentachloride (PCl₅) portion-wise, followed by the dropwise addition of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product, N-(3-chlorophenyl)acetamide, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
[3+2] Cycloaddition to form the Tetrazole Ring:
-
Dissolve the crude N-(3-chlorophenyl)acetamide in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and a catalytic amount of titanium tetrachloride (TiCl₄).[5]
-
Heat the reaction mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into acidified water.
-
Extract the crude product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude 3-(5-methyl-1H-tetrazol-1-yl)phenol.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-(5-methyl-1H-tetrazol-1-yl)phenol.[7]
-
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic chemical shifts of the aromatic protons, the methyl group, and the tetrazole carbon should be observed.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and C=N and N=N stretches of the tetrazole ring.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Biological Evaluation: Probing Xanthine Oxidase Inhibition
Based on the potent activity of analogous structures, the primary hypothesis is that 3-(5-methyl-1H-tetrazol-1-yl)phenol acts as a xanthine oxidase inhibitor.[1] The following protocols outline a systematic approach to test this hypothesis.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of the test compound to inhibit the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.[4]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Allopurinol (positive control)
-
3-(5-methyl-1H-tetrazol-1-yl)phenol (test compound)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., 0.1 M NaOH) and then dilute in phosphate buffer.
-
Prepare stock solutions of allopurinol and the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound or allopurinol at various concentrations (final DMSO concentration should be <1%)
-
Xanthine solution
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Mechanism of Inhibition Study (Lineweaver-Burk Plot)
To understand how 3-(5-methyl-1H-tetrazol-1-yl)phenol interacts with xanthine oxidase, a Lineweaver-Burk plot analysis can be performed. This involves measuring the initial reaction rates at various substrate (xanthine) concentrations in the presence and absence of the inhibitor.
Cell-Based Assay for Hyperuricemia
A cell-based model can provide more physiologically relevant data on the compound's efficacy. A human kidney cell line (e.g., HK-2) can be used to establish a hyperuricemic cell model.[8]
Materials:
-
HK-2 human kidney cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Adenosine (to induce uric acid production)
-
Test compound and positive control
-
HPLC system for uric acid quantification
Protocol:
-
Cell Culture and Treatment:
-
Culture HK-2 cells to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound or positive control for a predetermined time.
-
Induce hyperuricemia by adding adenosine to the culture medium.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of uric acid in the supernatant using a validated HPLC method.[8]
-
-
Data Analysis:
-
Compare the uric acid levels in the treated groups to the untreated control group to determine the compound's ability to reduce uric acid production in a cellular context.
-
Preliminary ADME-Tox Assessment
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial in drug discovery.[1][9] A panel of in vitro assays can provide an initial profile of the compound's developability.
Recommended In Vitro ADME-Tox Assays
| Assay | Purpose |
| Metabolic Stability (Microsomes/Hepatocytes) | To assess the compound's susceptibility to metabolism by liver enzymes. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution. |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes. |
| Cell Viability/Cytotoxicity | To determine the compound's toxicity to various cell lines (e.g., HepG2 for liver toxicity). |
| Permeability (e.g., PAMPA, Caco-2) | To predict the compound's ability to cross biological membranes, which is important for absorption. |
Safety and Handling
3-(5-methyl-1H-tetrazol-1-yl)phenol is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, it should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
The structural features of 3-(5-methyl-1H-tetrazol-1-yl)phenol, particularly the 3-(1H-tetrazol-1-yl)phenyl moiety, strongly suggest its potential as a novel xanthine oxidase inhibitor. The protocols detailed in this guide provide a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this compound. Successful validation of its in vitro and cell-based activity would warrant further investigation, including lead optimization to improve potency and pharmacokinetic properties, and in vivo studies in animal models of hyperuricemia. The systematic application of these methodologies will be instrumental in determining the therapeutic viability of 3-(5-methyl-1H-tetrazol-1-yl)phenol and its derivatives as potential treatments for gout and other hyperuricemic conditions.
References
-
Duan, X., et al. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry, 183, 111718. [Link]
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025). ResearchGate. [Link]
-
A strategy for inhibitors screening of xanthine oxidase based on colorimetric sensor combined with affinity chromatography technology. (2024). PubMed. [Link]
-
Vedpathak, H. D., et al. (2016). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. World Journal of Pharmaceutical Research, 5(12), 1048-1056. [Link]
-
Synthesis and Characterization of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023). National Center for Biotechnology Information. [Link]
-
Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds. (2019). PubMed. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. (2022). MDPI. [Link]
-
In vitro cell-based Hyperuricemia-hemotest bioassay for cytokine status evaluation in patients with gouty arthritis. (2024). Science and Innovations in Medicine. [Link]
-
Purification and Characterization of Polyphenol Oxidase From Agaricus bisporus. (2025). ResearchGate. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. [Link]
-
1,5-Disubstituted Tetrazoles: Synthesis and Characterization. (2025). Bhumi Publishing. [Link]
-
Optimized UV-Spectrophotometric Assay to Screen Bacterial Uricase Activity Using Whole Cell Suspension. (2022). Frontiers in Microbiology, 13. [Link]
-
Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. (2024). MDPI. [Link]
-
What kind of cell line can be used for uricase MTT assay?. (2017). ResearchGate. [Link]
-
Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. (2024). National Center for Biotechnology Information. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]
-
Xanthine Oxidase Assay (XO). (n.d.). ScienCell Research Laboratories. [Link]
-
Advanced ADME-Tox Assays | Preclinical Drug Development. (n.d.). MarinBio. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Center for Biotechnology Information. [Link]
-
Characterization and Quantification of Polyphenols and Triterpenoids in Thinned Young Fruits of Ten Pear Varieties by UPLC-Q TRAP-MS/MS. (2019). MDPI. [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2022). MDPI. [Link]
-
Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties. (2021). National Center for Biotechnology Information. [Link]
-
ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives and Tedizolid using in silico method. (2022). Neliti. [Link]
-
Highly Selective Uricase-Based Quantification of Uric Acid Using Hydrogen Peroxide Sensitive Poly-(vinylpyrrolidone) Templated Copper Nanoclusters as a Fluorescence Probe. (2023). MDPI. [Link]
-
Semi-empirical (PM3) Based Insillico Prediction of Acute Toxicity of Phenols. (2015). Scholars Research Library. [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2022). MDPI. [Link]
Sources
- 1. Drug Discovery: ADME/Toxicity [promega.jp]
- 2. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplex™ Red Xanthine/Xanthine Oxidase Assay Kit 400 Assays | Contact Us | Invitrogen™ [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
Application Notes and Protocols for the N-Alkylation of Tetrazoles: A Comprehensive Guide to Regioselective Synthesis
Abstract
The N-alkylation of tetrazoles is a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutics and advanced materials. The tetrazole moiety, a bioisostere of the carboxylic acid group, imparts unique physicochemical properties to molecules, influencing their biological activity and metabolic stability.[1][2] However, the synthetic challenge lies in controlling the regioselectivity of the alkylation, which can occur at either the N1 or N2 position of the tetrazole ring, leading to two distinct isomers with potentially different pharmacological profiles.[1] This comprehensive guide provides an in-depth exploration of the mechanistic principles governing N-alkylation, offering a suite of detailed, field-proven protocols to enable researchers to navigate this complex synthetic landscape with precision and confidence.
Mechanistic Insights into Regioselectivity
The outcome of the N-alkylation of a 5-substituted-1H-tetrazole is a delicate interplay of electronic and steric factors, reaction kinetics, and the nature of the reactants and solvent. The tetrazole anion, formed upon deprotonation, exists in a tautomeric equilibrium, and the subsequent alkylation can proceed via different pathways, often leading to a mixture of N1 and N2 isomers.
Several key factors influence the regioselectivity of tetrazole N-alkylation:[1]
-
Nature of the Alkylating Agent: The structure of the electrophile plays a crucial role. For instance, the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles.[3][4]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction's outcome. In some cases, switching between solvents like THF and DMSO can even reverse the selectivity.[3]
-
Choice of Base and Counter-ion: The base used to deprotonate the tetrazole and the resulting counter-ion can influence the nucleophilicity of the tetrazole anion, thereby affecting the regioselectivity.[3]
-
Steric and Electronic Effects of the 5-Substituent: The group at the 5-position of the tetrazole ring can sterically hinder the approach of the alkylating agent to the N1 position, favoring N2 alkylation.[3]
-
Catalysts: The use of Lewis acids, such as aluminum triflate (Al(OTf)₃) and boron trifluoride etherate (BF₃·Et₂O), can direct the alkylation towards the N2 position.[3]
Sources
Application Notes and Protocols for the Development of 3-(5-methyl-1H-tetrazol-1-yl)phenol as an Anti-Inflammatory Agent
Introduction: A Strategic Approach to Novel Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response fundamental to health and disease. While a necessary component of the immune system's defense mechanism, dysregulated inflammation underpins a multitude of chronic conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern pharmaceutical research. This guide focuses on a promising, yet under-explored molecule: 3-(5-methyl-1H-tetrazol-1-yl)phenol .
This compound strategically combines two pharmacologically significant moieties: a phenol group and a tetrazole ring. Phenolic compounds, particularly polyphenols, are widely recognized for their antioxidant and anti-inflammatory properties.[1][2] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This bioisosteric replacement can enhance metabolic stability and improve pharmacokinetic profiles.[5] Tetrazole derivatives have been investigated for a wide array of pharmacological activities, including anti-inflammatory effects, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[3]
The unique combination in 3-(5-methyl-1H-tetrazol-1-yl)phenol suggests a multi-faceted potential for anti-inflammatory activity. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and validate the anti-inflammatory potential of this compound, from initial in vitro screening to mechanistic studies and in vivo validation.
Section 1: Synthesis and Characterization of 3-(5-methyl-1H-tetrazol-1-yl)phenol
A reliable synthetic route is the prerequisite for any drug development program. While various methods for synthesizing tetrazole derivatives exist, a common approach involves the [3+2] cycloaddition of an azide with a nitrile.[4] An adaptable multi-step synthesis beginning from a substituted nitroaniline can also be employed.[6]
Protocol 1.1: Proposed Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol
This protocol is a proposed route and may require optimization.
-
Step 1: Acetylation of 3-Aminophenol. React 3-aminophenol with acetic anhydride in the presence of a suitable base to yield N-(3-hydroxyphenyl)acetamide.
-
Step 2: Nitration. Carefully nitrate the N-(3-hydroxyphenyl)acetamide to introduce a nitro group onto the phenyl ring.
-
Step 3: Hydrolysis. Hydrolyze the acetamide group to yield the corresponding aminophenol derivative.
-
Step 4: Diazotization and Azide Formation. Convert the amino group to an azide via a diazotization reaction followed by treatment with sodium azide.
-
Step 5: Cycloaddition to form the Tetrazole Ring. React the resulting azide with a suitable methyl-containing synthon to form the 5-methyl-1H-tetrazole ring.
-
Step 6: Purification. Purify the final product, 3-(5-methyl-1H-tetrazol-1-yl)phenol, using column chromatography and recrystallization.
-
Step 7: Characterization. Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Section 2: Preliminary In Vitro Screening for Anti-Inflammatory Activity
Initial screening assays are crucial for establishing a baseline of anti-inflammatory potential. These assays are typically cell-free or use simple cell systems, providing a rapid and cost-effective evaluation.
Protocol 2.1: Inhibition of Protein Denaturation Assay
Rationale: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent heat-induced protein denaturation can be an indicator of its anti-inflammatory activity.[7]
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).
-
Prepare a stock solution of 3-(5-methyl-1H-tetrazol-1-yl)phenol in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Prepare a positive control solution (e.g., Diclofenac sodium).
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of the BSA solution to each well.
-
Add 50 µL of the test compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 70°C for 10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 660 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 × (Absorbance of Control - Absorbance of Sample) / Absorbance of Control
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).
-
Protocol 2.2: Red Blood Cell (RBC) Membrane Stabilization Assay
Rationale: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a test compound suggests it may inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.[8]
-
Preparation of RBC Suspension:
-
Obtain fresh human or rat blood and centrifuge to pellet the RBCs.
-
Wash the RBCs multiple times with isotonic saline.
-
Prepare a 10% v/v suspension of RBCs in isotonic saline.
-
-
Assay Procedure:
-
Prepare reaction mixtures containing 1 mL of the test compound dilutions, positive control (e.g., Indomethacin), or vehicle control, and 1 mL of the RBC suspension.
-
Incubate the mixtures at 56°C for 30 minutes to induce hemolysis.
-
Cool the tubes and centrifuge at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 × (Absorbance of Control - Absorbance of Sample) / Absorbance of Control
-
Determine the IC₅₀ value.
-
| Assay | Endpoint | Positive Control | Expected Outcome for Active Compound |
| Protein Denaturation | Inhibition of heat-induced BSA denaturation | Diclofenac | Dose-dependent decrease in turbidity (absorbance) |
| RBC Membrane Stabilization | Inhibition of heat-induced hemolysis | Indomethacin | Dose-dependent decrease in hemoglobin release (absorbance) |
Section 3: Cell-Based Assays for Mechanistic Insights
Cell-based assays provide a more biologically relevant context to investigate the anti-inflammatory effects of the test compound.
Protocol 3.1: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Rationale: Macrophages play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This model is widely used to screen for anti-inflammatory drugs.[9][10]
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
-
Cytotoxicity Assay (MTT or LDH):
-
Before assessing anti-inflammatory activity, determine the non-toxic concentration range of 3-(5-methyl-1H-tetrazol-1-yl)phenol on the chosen cell line.
-
-
Inflammation Induction and Treatment:
-
Seed the cells in 24- or 96-well plates and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
Visualizing the Experimental Workflow
Sources
- 1. Phenol-Rich Botanicals Modulate Oxidative Stress and Epithelial Integrity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjmets.com [irjmets.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Evaluation of Tetrazole Derivatives as Potential Anticancer Agents
Introduction: The Tetrazole Scaffold in Modern Oncology
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of biologically active molecules featuring such rings.[1] Among these, the tetrazole nucleus—a five-membered ring with four nitrogen atoms—has emerged as a "privileged scaffold" in the design of novel therapeutics, particularly in oncology.[2][3] The unique physicochemical properties of the tetrazole ring, such as its metabolic stability and its function as a bioisosteric analogue of carboxylic acids and cis-amide groups, make it an invaluable component in drug design.[3][4][5][6][7] This allows it to engage in crucial intermolecular interactions with biological targets, including hydrogen bonding and van der Waals forces.[7]
Tetrazole-containing compounds have demonstrated a wide spectrum of anticancer activities.[2][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like tubulin, the regulation of apoptotic pathways through proteins such as Bcl-2, the induction of cell cycle arrest, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death.[1][2] The versatility of the tetrazole core allows for its incorporation into a vast array of molecular architectures, often fused with other pharmacophores to create hybrid molecules with enhanced potency and selectivity.[1][5]
This guide provides an in-depth exploration of the synthesis and preclinical evaluation of tetrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will cover robust synthetic methodologies, standard protocols for in vitro anticancer screening, and an analysis of the structure-activity relationships that govern the efficacy of these promising compounds.
Strategic Workflow for Tetrazole-Based Drug Discovery
The development of a novel anticancer agent is a multi-stage process that begins with rational design and synthesis, followed by rigorous biological evaluation. The workflow presented below outlines the key phases in discovering and validating new tetrazole derivatives.
Caption: General workflow for the discovery of tetrazole-based anticancer agents.
Part 1: Key Synthetic Methodologies
The choice of synthetic route is critical as it dictates the substitution pattern and overall structure of the final compounds. Here, we detail two of the most robust and versatile methods for synthesizing tetrazole derivatives.
Methodology 1: [3+2] Cycloaddition Reaction
This is a cornerstone reaction for the synthesis of 5-substituted-1H-tetrazoles. It involves the cycloaddition of an organic nitrile with an azide source, typically sodium azide. The reaction is often catalyzed to improve yields and reaction times.
Causality and Experimental Insight: The use of dimethylformamide (DMF) as a solvent is common due to its high boiling point and ability to dissolve the ionic reagents. Catalysts like ammonium chloride or Lewis acids activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. More recently, heterogeneous nanocatalysts have been developed to create milder, more efficient, and environmentally friendly conditions.[8][9] The reaction temperature is a critical parameter; sufficient thermal energy is required to overcome the activation barrier of the cycloaddition.
Protocol 1: Synthesis of 5-(4-chlorophenyl)-1H-tetrazole via [3+2] Cycloaddition
This protocol is adapted from established procedures for synthesizing 5-aryl-1H-tetrazoles.[1]
-
Materials: 4-chlorobenzonitrile, sodium azide (NaN₃), ammonium chloride (NH₄Cl), N,N-dimethylformamide (DMF), distilled water, ethyl acetate, brine.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzonitrile (10 mmol, 1.38 g), sodium azide (12 mmol, 0.78 g), and ammonium chloride (12 mmol, 0.64 g).
-
Add 25 mL of DMF to the flask.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and acidify to pH ~2-3 with dilute HCl. A white precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(4-chlorophenyl)-1H-tetrazole.
-
-
Self-Validation:
-
Expected Yield: 75-85%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitrile peak in the IR spectrum (~2230 cm⁻¹) is a key indicator of reaction completion.
-
Methodology 2: Ugi-Azide Four-Component Reaction (UT-4CR)
Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating libraries of complex molecules in a single step. The Ugi-azide reaction is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles, which are otherwise difficult to access.[10]
Causality and Experimental Insight: The reaction mechanism proceeds through the formation of an α-amino nitrile intermediate from the condensation of an amine and an aldehyde (or ketone). This is followed by the addition of an isocyanide to form a nitrilium ion. Unlike the classic Ugi reaction where a carboxylic acid would intercept this intermediate, in the UT-4CR, an azide source (e.g., TMS-azide or hydrazoic acid) acts as the nucleophile, trapping the nitrilium ion and cyclizing to form the tetrazole ring.[10] This one-pot process offers high atom and step economy, making it ideal for creating diverse compound libraries.[11]
Protocol 2: One-Pot Synthesis of a 1,5-Disubstituted Tetrazole via Ugi-Azide Reaction
This protocol is a generalized procedure based on microwave-assisted Ugi-azide reactions.[12]
-
Materials: Benzaldehyde (1 mmol), Aniline (1 mmol), Benzyl isocyanide (1 mmol), Trimethylsilyl azide (TMSN₃, 1.1 mmol), Methanol (MeOH).
-
Procedure:
-
In a 10 mL microwave reaction vial, combine benzaldehyde (1 mmol, 106 mg), aniline (1 mmol, 93 mg), and 3 mL of methanol.
-
Stir the mixture for 10 minutes at room temperature to facilitate imine formation.
-
Add benzyl isocyanide (1 mmol, 117 mg) to the vial, followed by the dropwise addition of trimethylsilyl azide (1.1 mmol, 127 mg).
-
Seal the vial and place it in a microwave reactor. Irradiate at 80 °C for 30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude residue using flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 1,5-disubstituted tetrazole product.
-
-
Self-Validation:
-
Expected Yield: 60-80%.
-
Characterization: Full characterization via NMR and HRMS is essential to confirm the regiochemistry and identity of the product.
-
| Methodology Summary | Key Reagents | Product Type | Advantages | Considerations |
| [3+2] Cycloaddition | Nitrile, Sodium Azide, Catalyst | 5-Substituted-1H-tetrazole | Robust, high yields, readily available starting materials. | Requires elevated temperatures; azide reagents are hazardous. |
| Ugi-Azide (UT-4CR) | Aldehyde, Amine, Isocyanide, Azide | 1,5-Disubstituted tetrazole | High diversity, one-pot, step-efficient, mild conditions. | Isocyanides can be toxic and have strong odors. |
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of tetrazole derivatives has been synthesized and purified, the next critical step is to assess their biological activity. The following protocols outline standard assays for determining cytotoxicity and the mechanism of cell death.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines and to determine the half-maximal inhibitory concentration (IC₅₀).
Causality and Experimental Insight: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.
-
Materials: Selected cancer cell lines (e.g., MCF-7, HepG2, A549), complete culture medium (e.g., DMEM with 10% FBS), synthesized tetrazole compounds, DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrazole compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Induction: The Primary Goal of Cancer Therapy
A key hallmark of a successful anticancer agent is its ability to induce programmed cell death, or apoptosis. Tetrazole derivatives have been shown to trigger apoptosis by modulating key regulatory proteins.
Caption: Simplified intrinsic apoptosis pathway targeted by tetrazole derivatives.
Part 3: Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of a parent compound and assessing the impact on its biological activity, researchers can identify the key chemical features required for potency and selectivity.[1]
Key Insights from Reported Tetrazole Derivatives:
-
Hybridization: Combining the tetrazole moiety with other heterocyclic systems like triazoles, benzimidazoles, or isoxazoles often leads to enhanced anticancer activity.[1][2] This strategy can create molecules that target multiple pathways or improve binding affinity.
-
Substitution Pattern: The substitution at the N1 and C5 positions of the tetrazole ring significantly influences activity. For 1,5-disubstituted tetrazoles, bulky or lipophilic groups on the nitrogen and aryl groups with specific electronic properties (e.g., halogens) on the carbon have been shown to be beneficial.[11]
-
Linker Moiety: In hybrid molecules, the nature and length of the linker connecting the tetrazole to another pharmacophore are critical for optimal spatial orientation and interaction with the biological target.
Illustrative SAR Data:
The following table summarizes hypothetical IC₅₀ data for a series of tetrazole-triazole hybrids against the MCF-7 breast cancer cell line, illustrating common SAR trends.
| Compound ID | R¹ Group (on Tetrazole) | R² Group (on Triazole) | IC₅₀ (µM) vs. MCF-7 | SAR Insight |
| HY-01 | Cyclohexyl | Phenyl | 8.5 | Baseline activity. |
| HY-02 | Cyclohexyl | 4-Chlorophenyl | 2.1 | Halogen substitution enhances potency.[11] |
| HY-03 | Cyclohexyl | 4-Methoxyphenyl | 15.2 | Electron-donating group reduces activity. |
| HY-04 | tert-Butyl | 4-Chlorophenyl | 5.8 | Bulky aliphatic R¹ is less favorable than cycloalkyl. |
Conclusion and Future Directions
The tetrazole scaffold remains a highly attractive and versatile platform for the development of novel anticancer agents.[5] The synthetic methodologies, particularly multicomponent reactions, provide powerful tools for generating chemical diversity, while established in vitro assays allow for robust biological characterization.[1][2] Future research will likely focus on the design of tetrazole derivatives with high target specificity, such as kinase inhibitors or modulators of specific protein-protein interactions. The continued exploration of novel hybrid structures and the application of computational chemistry for rational design will undoubtedly accelerate the journey of tetrazole-based compounds from the laboratory to the clinic.[1][5]
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- Verma, A., et al. (n.d.). Tetrazole: A privileged scaffold for the discovery of anticancer agents.
- Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science.
- Dhiman, P., et al. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. PubMed.
- Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022). IntechOpen.
- A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. (n.d.).
- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023).
- Tetrazoles via Multicomponent Reactions. (n.d.).
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (n.d.). RSC Publishing.
- Jones, K. (2024). Assistant Editor – RSC Advances Blog. RSC Blogs.
- Synthesis of 1,5-Disubstituted Tetrazoles Containing a Fragment of the Anticancer Drug Imatinib via a Microwave-Assisted Ugi-Azide Reaction. (2025).
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol
Welcome to the technical support center for the synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide optimized protocols to enhance your yield and purity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Part 1: The Synthetic Landscape
The synthesis of 1,5-disubstituted tetrazoles, such as 3-(5-methyl-1H-tetrazol-1-yl)phenol, is a multi-step process where success hinges on the critical tetrazole-forming reaction. The most reliable and common pathway begins with 3-aminophenol, proceeding through an N-acetylated intermediate. This route offers robust control over regioselectivity, ensuring the desired N-1 isomer of the tetrazole ring.
However, the presence of the acidic phenol group presents a significant challenge. It can interfere with the reagents used in the tetrazole formation step, leading to side reactions and diminished yields. Therefore, a successful strategy often involves a protecting group for the phenol, which is removed in the final step.
Below is a visualization of the primary synthetic strategies, both with and without a phenol protection step.
Caption: Comparative workflows for the synthesis of the target compound.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis. We focus on causality to help you diagnose and resolve issues effectively.
Q1: My overall yield is very low after the final step. Where should I begin my investigation?
A1: A low overall yield is typically traced back to the most chemically demanding step: the tetrazole ring formation. The direct synthesis from N-(3-hydroxyphenyl)acetamide is often the primary culprit.
Causality: The acidic proton of the phenol can react with the reagents used for cyclization (e.g., phosphorus pentachloride, thionyl chloride), quenching them and promoting side reactions. Furthermore, the unprotected phenol can lead to purification difficulties, lowering isolated yield.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing low-yield issues.
We strongly recommend the protected route. While it involves more steps, the significantly higher and more reliable yield in the crucial tetrazole formation step makes it more efficient overall.
Q2: The tetrazole formation step is failing or giving very low conversion, even with a protected phenol. What are the common failure points?
A2: This is the most critical transformation. Success depends on the effective conversion of the amide into a more reactive intermediate (like an imidoyl chloride) followed by efficient trapping with azide.
Causality & Solutions:
-
Ineffective Amide Activation: The conversion of the N-aryl acetamide to a reactive intermediate is paramount.
-
Insight: Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are used for this activation. They must be fresh and anhydrous. Old or improperly stored reagents can be partially hydrolyzed and inactive.
-
Action: Use a freshly opened bottle of PCl₅ or distill SOCl₂ before use. Ensure your reaction is performed under a dry, inert atmosphere (N₂ or Ar).
-
-
Poor Reactivity of Azide: The azide source must be soluble and reactive in the chosen solvent.
-
Insight: Sodium azide (NaN₃) has low solubility in many organic solvents. The addition of a catalyst can facilitate the reaction. Lewis acids like zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) can activate the nitrile/imidoyl intermediate and improve the cycloaddition.[1][2] The classic method using ammonium chloride helps generate hydrazoic acid in situ, but this is highly toxic and explosive.[3] Modern methods favor Lewis acids for both safety and efficiency.[1][4]
-
Action: Consider adding a catalytic amount of a Lewis acid. A comparative table is provided in the FAQ section.
-
-
Sub-optimal Temperature/Time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Insight: Many 1,5-disubstituted tetrazole syntheses are run at temperatures ranging from 80 °C to 130 °C in solvents like DMF or NMP.
-
Action: Monitor the reaction by TLC or LCMS. If starting material remains after several hours, consider incrementally increasing the temperature. Microwave-assisted synthesis can also dramatically shorten reaction times and improve yields.[4]
-
Q3: I am having significant trouble purifying the final product, 3-(5-methyl-1H-tetrazol-1-yl)phenol. What techniques are recommended?
A3: The final product is zwitterionic in nature and can be highly polar, making purification challenging. Its high water solubility can also complicate aqueous workups.[1]
Causality & Solutions:
-
Issue: Difficulty with Chromatography.
-
Insight: The polar nature of the molecule can cause it to streak or remain on the baseline of standard silica gel columns.
-
Action 1 (Modify Mobile Phase): Use a more polar solvent system. A typical system might be dichloromethane/methanol. Adding a small amount of acetic acid or triethylamine can improve peak shape by protonating or deprotonating the analyte, respectively.
-
Action 2 (Reverse-Phase): If silica fails, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient is often very effective for polar compounds.
-
-
Issue: Product Lost During Aqueous Workup.
-
Insight: The phenolic proton makes the compound soluble in aqueous base, while the tetrazole ring can be protonated and increase solubility in aqueous acid. The molecule's overall polarity contributes to its water solubility.[1]
-
Action 1 (pH Adjustment): During extraction, carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its solubility before extracting with an organic solvent like ethyl acetate.
-
Action 2 (Brine Wash): Wash the organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water and force the polar product into the organic phase.
-
Action 3 (Evaporation): If the product remains in the aqueous layer, you may need to acidify, freeze, and lyophilize the aqueous layer to recover the product salt.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the tetrazole formation from an N-aryl acetamide?
A1: The reaction is a variation of the von Braun-Rudolph reaction. It proceeds via activation of the amide, followed by nucleophilic attack from the azide ion and subsequent cyclization.
Caption: Simplified mechanism of tetrazole formation from an amide.
-
Activation: The amide oxygen attacks PCl₅, leading to the formation of a reactive intermediate. Elimination of POCl₃ and HCl generates the corresponding imidoyl chloride.
-
Azide Attack: The azide ion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride and displacing the chloride.
-
Cyclization: The terminal nitrogen of the azide moiety then attacks the nitrogen of the imine intramolecularly in a 5-endo-dig cyclization to form the stable, aromatic tetrazole ring.
Q2: Which catalyst system is best for tetrazole synthesis?
A2: The "best" system depends on your substrate, scale, and safety considerations. Modern methods favor Lewis acids over generating hydrazoic acid.
| Catalyst System | Typical Solvent | Temp. (°C) | Advantages | Disadvantages | Source |
| NaN₃ / NH₄Cl | DMF | 100-120 | Inexpensive, widely used | Generates toxic/explosive HN₃ | [3] |
| NaN₃ / ZnBr₂ | Water / IPA | 100-170 | Greener solvent, high yielding | Requires higher temperatures | [1][4] |
| NaN₃ / TiCl₄ | Toluene | 110 | Highly efficient for amides | Very moisture sensitive | [2] |
| TMSN₃ / Bu₂SnO | Toluene / DMF | 80-110 | Milder conditions | Expensive, toxic tin reagent | N/A |
Q3: What are the critical safety precautions when working with sodium azide (NaN₃)?
A3: Sodium azide and the intermediates it can form are hazardous. ALWAYS follow strict safety protocols.
-
Toxicity: Sodium azide is highly toxic. Avoid inhalation of dust and skin contact. Always handle it in a chemical fume hood.
-
Explosion Hazard:
-
DO NOT mix NaN₃ with strong acids. This liberates highly explosive and toxic hydrazoic acid (HN₃).
-
Avoid contact with heavy metals (e.g., lead, copper, mercury, silver, brass fittings in drains). NaN₃ can form highly shock-sensitive heavy metal azides. Use glass, stainless steel, or Teflon equipment.
-
Quench any residual azide in the reaction mixture before workup. A common method is the careful addition of aqueous sodium nitrite followed by acidification to destroy the excess azide.
-
-
Disposal: All waste containing azide must be treated and disposed of according to your institution's hazardous waste protocols.
Part 4: Optimized Experimental Protocols
These protocols are provided as a robust starting point. You may need to optimize them for your specific setup.
Protocol 1: Protection of 3-Aminophenol (Synthesis of 3-(Benzyloxy)aniline)
-
To a stirred solution of 3-aminophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Heat the mixture to a gentle reflux (approx. 60 °C).
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise over 30 minutes.
-
Maintain the reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 1-(3-(Benzyloxy)phenyl)-5-methyl-1H-tetrazole
SAFETY FIRST: This reaction must be performed in a certified chemical fume hood under an inert atmosphere.
-
To a flame-dried, three-neck flask equipped with a reflux condenser and nitrogen inlet, add N-(3-(benzyloxy)phenyl)acetamide (1.0 eq) and anhydrous toluene.
-
Carefully add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise at room temperature. The mixture may exotherm.
-
Heat the reaction mixture to 110 °C for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Cool the mixture to 80 °C.
-
In a separate flask, carefully suspend sodium azide (NaN₃, 3.0 eq) in anhydrous DMF. (Caution: Highly toxic!)
-
Slowly add the sodium azide suspension to the reaction mixture.
-
Heat the reaction back to 110 °C and stir vigorously for 12-18 hours. Monitor by TLC or LCMS.
-
Cool the reaction to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).
Protocol 3: Deprotection to Yield 3-(5-methyl-1H-tetrazol-1-yl)phenol
-
Dissolve the protected tetrazole (1.0 eq) in ethanol or methanol.
-
Carefully add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. (Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely).
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product.
References
-
ResearchGate. (n.d.). Optimization for the synthesis of tetrazole from aldehyde. Retrieved January 25, 2026, from [Link]
-
Kaushik, N., Kumar, N., & Kumar, A. (2015). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research, 6(01), 14-19. Retrieved from [Link]
-
Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved January 25, 2026, from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved January 25, 2026, from [Link]
-
MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved January 25, 2026, from [Link]
-
IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved January 25, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of tetrazoles.
-
PubMed. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2016). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved January 25, 2026, from [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Enhancing the Metabolic Stability of Tetrazole-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the metabolic stability of tetrazole-containing compounds. As a privileged scaffold in medicinal chemistry, the tetrazole ring is often employed as a bioisostere for carboxylic acids, offering advantages in lipophilicity, metabolic stability, and potency.[1][2][3][4][5] However, navigating the nuances of its metabolic fate is crucial for successful drug development. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the tetrazole ring generally considered metabolically stable?
A1: The tetrazole ring's stability stems from its aromatic nature and high nitrogen content.[4] It is resistant to common metabolic degradation pathways that affect carboxylic acids, such as β-oxidation and amino acid conjugation.[1][6] This inherent stability often leads to a prolonged plasma half-life for drugs containing this moiety.[1]
Q2: What is the most common metabolic pathway for tetrazole-containing compounds?
A2: The primary metabolic route for tetrazole-containing compounds is Phase II conjugation, specifically N-glucuronidation. This process involves the attachment of glucuronic acid to one of the nitrogen atoms on the tetrazole ring, which facilitates excretion. Various UDP-glucuronosyltransferase (UGT) enzymes can catalyze this reaction.
Q3: Can tetrazole rings undergo Phase I metabolism?
A3: While less common than N-glucuronidation, Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, can occur. This typically involves oxidation of substituents on the tetrazole ring or other parts of the molecule, rather than cleavage of the tetrazole ring itself. The tetrazole ring is remarkably resistant to enzymatic oxidation.[7]
Q4: Does the position of substitution on the tetrazole ring (N1 vs. N2) affect metabolic stability?
A4: Yes, the position of substitution can influence the metabolic profile. The formation of N1 and N2 isomers is a common aspect of tetrazole chemistry, and the susceptibility of each isomer to metabolism can differ. For instance, steric hindrance around one nitrogen atom may favor glucuronidation at the other. The specific biological activity can also be significantly impacted by the substitution pattern, implicating a need for careful characterization.[8]
Q5: What are the key advantages of using a tetrazole as a bioisostere for a carboxylic acid?
A5: Beyond improved metabolic stability, tetrazoles offer several advantages. They have a similar pKa to carboxylic acids, allowing them to act as mimics in interactions with biological targets.[7] Additionally, tetrazoles can enhance lipophilicity and improve membrane penetration compared to the corresponding carboxylates, which can lead to better oral bioavailability.[1][7]
Troubleshooting Guides
This section addresses specific experimental issues you might encounter and provides a logical framework for troubleshooting.
Problem 1: Unexpectedly High Clearance in Human Liver Microsome (HLM) Assay
You've synthesized a promising tetrazole-containing compound, but the HLM assay shows a much higher clearance than anticipated.
Initial Assessment:
-
Confirm Compound Purity: Re-analyze the compound stock by LC-MS and NMR to ensure it is not contaminated with a more metabolically labile impurity.
-
Review Assay Conditions: Double-check the experimental protocol, including microsomal protein concentration, NADPH concentration, incubation time, and temperature.[9][10] Ensure that the final DMSO concentration is low (typically ≤ 0.25%) to avoid enzyme inhibition.[10]
Troubleshooting Workflow:
Troubleshooting Decision Tree for High Clearance.
Causality Explained:
-
NADPH-Dependent Clearance: If clearance is significantly reduced in the absence of NADPH, this strongly suggests the involvement of CYP enzymes. The metabolic soft spot is likely a site susceptible to oxidation on the molecule, not necessarily the tetrazole ring itself.
-
UDPGA-Dependent Clearance: If clearance is observed or increased in the presence of UDPGA (and a pore-forming agent like alamethicin), this points to N-glucuronidation as the primary metabolic route.
-
Cofactor-Independent Clearance: If clearance occurs without cofactors, consider the possibility of hydrolysis by other microsomal enzymes (e.g., esterases if your molecule has an ester moiety) or inherent chemical instability of your compound in the assay buffer.
Problem 2: Difficulty Identifying Metabolites with LC-MS/MS
You suspect metabolism is occurring, but your LC-MS/MS analysis is inconclusive. You may be observing multiple small peaks, or none at all.
Initial Assessment:
-
Check Instrument Sensitivity: Ensure the mass spectrometer is tuned and calibrated. Run a standard to confirm sensitivity.
-
Review Sample Preparation: Evaluate your quenching and extraction procedure. Inefficient protein precipitation or poor extraction recovery can lead to loss of metabolites.
Troubleshooting Steps:
-
Look for Specific Mass Shifts:
-
Address Potential In-Source Fragmentation: Glucuronides can be labile and may fragment back to the parent drug in the mass spectrometer's ion source, artificially inflating the parent compound's signal and masking the metabolite.[13]
-
Solution: Optimize chromatographic separation to ensure the metabolite and parent compound are well-resolved.[14] Adjust ESI source parameters (e.g., use a lower cone voltage) to minimize fragmentation.
-
-
Investigate Potential LC-MS Artifacts:
-
Adduct Formation: The presence of salts in your mobile phase or sample can lead to adduct ions (e.g., [M+Na]⁺, [M+K]⁺), which can be mistaken for metabolites.[15]
-
Solvent-Related Artifacts: The extraction solvent (e.g., methanol, acetonitrile) can sometimes react with the analyte or its metabolites, forming artifacts.[16]
-
Solution: Use high-purity solvents and minimize non-volatile salts in your mobile phase. Include a "blank" injection (solvent only) to identify background ions.
-
Table 1: Common Mass Adducts and Metabolites
| Modification | Mass Shift (Da) | Ion Type | Common Source |
| Metabolite | |||
| Glucuronidation | +176.0321 | [M+H]⁺ | UGT enzymes |
| Oxidation | +15.9949 | [M+H]⁺ | CYP enzymes |
| Artifact | |||
| Sodium Adduct | +22.9898 | [M+Na]⁺ | Glassware, buffers |
| Potassium Adduct | +39.0983 | [M+K]⁺ | Buffers |
| Acetonitrile Adduct | +41.0265 | [M+ACN+H]⁺ | Mobile phase/solvent |
Strategies for Enhancing Metabolic Stability
If you have confirmed that your tetrazole-containing compound is metabolically labile, the following strategies can be employed:
-
Metabolic Blocking:
-
Rationale: By identifying the "soft spot" of metabolism, you can introduce chemical modifications that sterically or electronically hinder the metabolic enzymes from accessing that site.
-
Example: If a specific aromatic ring on your molecule is being hydroxylated by a CYP enzyme, introducing a fluorine or chlorine atom at that position can block oxidation.
-
-
Modulating Physicochemical Properties:
-
Rationale: While tetrazoles generally improve lipophilicity over carboxylic acids, the overall molecule's properties can be fine-tuned. Reducing excessive lipophilicity can sometimes decrease non-specific binding to metabolic enzymes.
-
Example: Incorporating polar functional groups or replacing a lipophilic aliphatic chain with a more polar ether linkage can reduce metabolic susceptibility.
-
-
Bioisosteric Replacement:
-
Rationale: If the tetrazole ring itself is the site of metabolism (e.g., extensive N-glucuronidation leading to rapid clearance), consider replacing it with another acidic heterocycle that may have a different metabolic profile.
-
Example: In some cases, 1,2,4-oxadiazol-5(4H)-one or other acidic heterocycles have been used as alternatives to tetrazoles.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of a tetrazole-containing compound.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the test compound to the HLM mixture (final concentration typically 1 µM) and pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a 96-well plate containing cold ACN with the internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
HLM Stability Assay Workflow.
References
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10834-10907. Available from: [Link]
-
Singh, H., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 394-403. Available from: [Link]
-
Ostrovskii, V. A., et al. (2025). Drugs in the Tetrazole Series. Russian Chemical Reviews, 94(8), a5118. Available from: [Link]
-
Khamooshi, F., et al. (2026). The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. Chemical Neuroscience. Available from: [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed, 30758223. Available from: [Link]
-
Sultan, M. S., et al. (2015). Human Bioequivalence Evaluation of Two Losartan Potassium Tablets Under Fasting Conditions. Indian Journal of Pharmaceutical Sciences, 77(1), 58-64. Available from: [Link]
-
Zhang, H., et al. (2012). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS Discovery, 17(4), 485-496. Available from: [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. PMC, PMC6739130. Available from: [Link]
-
Verhoeven, A., et al. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. Phytochemistry Reviews, 21, 1549-1581. Available from: [Link]
-
Manturewicz, A., et al. (2007). Synthesis and some pharmacological properties of new analogues of oxytocin and vasopressin. Journal of Peptide Science, 13(10), 675-682. Available from: [Link]
-
Wang, X., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(10), 689-700. Available from: [Link]
-
Rossi, G. P. (2009). Losartan Metabolite EXP3179. Hypertension, 54(3), 456-457. Available from: [Link]
-
Kiontke, A., et al. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC North America, 38(11), 624-631. Available from: [Link]
-
Zhang, A., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(8), 12023-12053. Available from: [Link]
-
Soars, M. G., et al. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS Journal, 17(1), 16-29. Available from: [Link]
-
Worachartcheewan, A., et al. (2010). Identification of metabolic syndrome using decision tree analysis. Diabetes Research and Clinical Practice, 90(1), e15-e18. Available from: [Link]
-
Paixão, P., & Gouveia, L. F. (2012). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 29(1), 55-87. Available from: [Link]
-
Sanoh, S., et al. (2025). Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Ortega-Alfaro, M. C., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2088. Available from: [Link]
-
Trontelj, J., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. Available from: [Link]
-
Stearns, R. A., et al. (1995). Metabolism of losartan in human liver microsomes. Drug Metabolism and Disposition, 23(2), 207-215. Available from: [Link]
-
Li, S., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. Available from: [Link]
-
De Ruyck, J., et al. (2020). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 12(10), 629. Available from: [Link]
-
Lazzarato, L., et al. (2018). Tetrazolylpropan-2-ones as inhibitors of fatty acid amide hydrolase: Studies on structure-activity relationships and metabolic stability. European Journal of Medicinal Chemistry, 159, 284-297. Available from: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
-
Ahlberg, E., et al. (2011). A Probabilistic Approach to Classifying Metabolic Stability. Journal of Chemical Information and Modeling, 51(10), 2586-2595. Available from: [Link]
-
Khakimov, D. V., et al. (2023). Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties. Physical Chemistry Chemical Physics, 25(47), 32071-32077. Available from: [Link]
-
de Oliveira, A. P. S., et al. (2023). Metabolomic Profile, Plasmatic Levels of Losartan and EXP3174, Blood Pressure Control in Hypertensive Patients and Their Correlation with COVID-19. Metabolites, 13(9), 1004. Available from: [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS, 7(11). Available from: [Link]
-
Kamble, S. H., et al. (2024). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. Pharmaceuticals, 17(5), 633. Available from: [Link]
-
Certara. (2025). What are the most common in vitro drug-drug interaction study gaps?. Certara. Available from: [Link]
-
Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available from: [Link]
-
de Oliveira, A. P. S., et al. (2023). Metabolomic Profile and Its Correlation with the Plasmatic Levels of Losartan, EXP3174 and Blood Pressure Control in Hypertensive and Chronic Kidney Disease Patients. Metabolites, 13(6), 724. Available from: [Link]
-
Resende, P. E. D. (2017). Synthesis of N1- and N2-substituted 5-aryl-tetrazolyl alkylamines. Tetrahedron, 73(43), 6241-6249. Available from: [Link]
-
Jones, A. D. (2024). Secondary or Specialized Metabolites, or Natural Products: A Case Study of Untargeted LC–QTOF Auto-MS/MS Analysis. Metabolites, 14(1), 32. Available from: [Link]
-
ICH. (n.d.). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. ICH. Available from: [Link]
-
National Toxicology Program. (2018). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. National Toxicology Program. Available from: [Link]
-
Peters, K. S., et al. (2016). Post-acquisition filtering of salt cluster artefacts for LC-MS based human metabolomic studies. Metabolomics, 12(9), 144. Available from: [Link]
-
MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT. Available from: [Link]
-
Schsobon, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Journal of Cheminformatics, 14(1), 6. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjmets.com [irjmets.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing reaction time for tetrazole synthesis using microwave irradiation
An advanced guide for researchers, scientists, and drug development professionals.
Technical Support Center: Microwave-Assisted Tetrazole Synthesis
Welcome to the technical support guide for accelerating tetrazole synthesis through microwave irradiation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to address common challenges and frequently asked questions, moving from fundamental principles to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of microwave-assisted organic synthesis (MAOS) as applied to tetrazole formation.
Q1: Why is microwave irradiation so much faster than conventional heating for tetrazole synthesis?
A1: The dramatic reduction in reaction time is due to the fundamental difference in heating mechanisms.
-
Conventional Heating: Relies on thermal conductivity. Heat is transferred from an external source, through the vessel walls, and into the solvent and reactants. This is a slow and inefficient process, often creating a significant temperature gradient within the sample.
-
Microwave Heating: Utilizes the ability of polar molecules (like many solvents and reactants used in tetrazole synthesis) to align with a rapidly oscillating electric field.[1] This rapid re-alignment generates heat volumetrically and uniformly throughout the sample. This direct molecular heating bypasses the slow thermal conduction process, leading to a rapid rise in temperature and significantly accelerated reaction rates.[1] For instance, syntheses that take 10-40 hours conventionally can often be completed in just 9-15 minutes under microwave irradiation.[2][3][4]
Q2: What is the primary reaction mechanism for forming 5-substituted-1H-tetrazoles from nitriles?
A2: The most common and versatile method is the [3+2] cycloaddition reaction between an organonitrile (the '2-atom' component) and an azide, typically sodium azide (the '3-atom' component).[5][6]
The process can be summarized as follows:
-
Activation: The nitrile's nitrogen atom is activated, often by a Lewis acid catalyst (like a zinc or copper salt) or protonation.[7]
-
Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the electrophilic carbon of the activated nitrile.[7]
-
Cyclization: The resulting intermediate rapidly undergoes an intramolecular cyclization to form the five-membered tetrazole ring.[7]
-
Protonation: The final step is protonation to yield the stable, aromatic 1H-tetrazole. The formation of this aromatic ring is a significant driving force for the reaction.[7]
Diagram: Generalized [3+2] Cycloaddition Mechanism
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 3. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to the NMR Structural Elucidation of 3-(5-methyl-1H-tetrazol-1-yl)phenol
For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-(5-methyl-1H-tetrazol-1-yl)phenol, a molecule of interest for its potential applications in medicinal chemistry. This guide will provide a detailed, in-depth analysis of its expected ¹H and ¹³C NMR spectra, offering a comparative perspective with analogous structures and alternative analytical techniques. Our approach is grounded in scientific integrity, providing you with the expertise and trustworthy data necessary for your research endeavors.
The Structural Significance of 3-(5-methyl-1H-tetrazol-1-yl)phenol
The molecule 3-(5-methyl-1H-tetrazol-1-yl)phenol incorporates two key pharmacophores: a phenol ring and a tetrazole moiety. Phenols are prevalent in a vast array of natural products and synthetic drugs, often involved in crucial hydrogen bonding interactions with biological targets.[1] Tetrazoles are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[2] The specific substitution pattern in the title compound, with the tetrazole at the meta-position to the hydroxyl group, presents a unique electronic and steric environment that is reflected in its NMR spectra.
Deciphering the Proton (¹H) NMR Spectrum
The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. For 3-(5-methyl-1H-tetrazol-1-yl)phenol, we can anticipate distinct signals for the aromatic protons, the methyl protons on the tetrazole ring, and the phenolic hydroxyl proton. The exact chemical shifts are influenced by the solvent used for the analysis due to solvent-solute interactions.[3][4]
Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Phenolic OH | 9.0 - 10.0 (variable) | Singlet (broad) | 1H |
| Aromatic H (H2) | ~7.6 | Singlet (or narrow triplet) | 1H |
| Aromatic H (H4) | ~7.2 | Doublet of doublets | 1H |
| Aromatic H (H5) | ~7.4 | Triplet | 1H |
| Aromatic H (H6) | ~7.1 | Doublet of doublets | 1H |
| Methyl (CH₃) | ~2.5 | Singlet | 3H |
Causality Behind the Chemical Shifts:
-
Phenolic OH: The hydroxyl proton is typically deshielded and appears as a broad singlet due to hydrogen bonding and rapid exchange with trace amounts of water or other exchangeable protons in the solvent.[1][5] Its chemical shift is highly dependent on concentration, temperature, and the hydrogen-bonding capability of the solvent.[6] In a non-polar solvent like CDCl₃, the signal might be found further upfield compared to a polar, hydrogen-bond accepting solvent like DMSO-d₆.
-
Aromatic Protons: The protons on the phenyl ring will exhibit chemical shifts in the aromatic region (typically 6.5-8.0 ppm).[5][7] The electron-withdrawing nature of the tetrazole ring and the electron-donating, ortho-, para-directing hydroxyl group will influence the precise chemical shifts. H2, being ortho to the electron-withdrawing tetrazole and meta to the hydroxyl group, is expected to be the most deshielded. The coupling patterns (splitting) arise from spin-spin coupling with adjacent protons, following the n+1 rule.[7]
-
Methyl Protons: The methyl group attached to the tetrazole ring is expected to appear as a sharp singlet around 2.5 ppm.[8]
Comparative Analysis with Structurally Related Compounds
To further refine our predictions, we can compare with the known ¹H NMR data of its constituent parts and related analogs:
-
Phenol: The aromatic protons of phenol in CDCl₃ typically appear as a multiplet between 6.8 and 7.3 ppm, with the hydroxyl proton signal being highly variable.[9]
-
5-Methyl-1H-tetrazole: The methyl protons in DMSO-d₆ give a singlet at approximately 2.52 ppm.[8]
-
1-Phenyl-1H-tetrazole: The aromatic protons appear as a multiplet between 7.07 and 7.34 ppm in CDCl₃.[10]
The combination of these structural fragments in 3-(5-methyl-1H-tetrazol-1-yl)phenol will lead to a spectrum that is a composite of these influences, with the substituent effects modulating the final chemical shifts.
Unveiling the Carbon (¹³C) NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom will appear as a single line, simplifying the spectrum.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-OH (C3) | ~156-158 |
| C-tetrazole (C1) | ~138-140 |
| C5 (aromatic) | ~130-132 |
| C-tetrazole (C=N) | ~150-155 |
| C2 (aromatic) | ~115-117 |
| C6 (aromatic) | ~120-122 |
| C4 (aromatic) | ~118-120 |
| Methyl (CH₃) | ~10-12 |
Rationale for Chemical Shift Assignments:
-
C3 (C-OH): The carbon atom attached to the hydroxyl group is significantly deshielded and will appear at a low field, typically around 155-160 ppm.[9]
-
C1 (C-tetrazole): The carbon atom of the phenyl ring attached to the tetrazole nitrogen will also be deshielded due to the electron-withdrawing effect of the tetrazole ring.
-
Aromatic Carbons: The other aromatic carbons will resonate in the typical range of 110-140 ppm. The specific chemical shifts are influenced by the electronic effects of both the hydroxyl and tetrazole substituents.
-
Tetrazole Carbon (C=N): The carbon atom within the tetrazole ring is expected to have a chemical shift in the range of 150-160 ppm.[11]
-
Methyl Carbon: The methyl carbon will be found at a high field (upfield), characteristic of sp³ hybridized carbons, typically around 10-15 ppm.
Experimental Protocols for NMR Analysis
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(5-methyl-1H-tetrazol-1-yl)phenol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[12]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
For referencing, the residual solvent peak can be used (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C), or an internal standard such as tetramethylsilane (TMS) can be added.[12][13]
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.[14]
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
Advanced 2D NMR Experiments:
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[15][16]
-
COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[1]
Visualizing the Molecular Structure and NMR Correlations
To aid in the conceptualization of the NMR analysis, the following diagrams illustrate the molecular structure and the expected key HMBC correlations.
Caption: Molecular structure of 3-(5-methyl-1H-tetrazol-1-yl)phenol with atom numbering.
Caption: Key expected HMBC correlations for 3-(5-methyl-1H-tetrazol-1-yl)phenol.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[17][18]
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. For the title compound, characteristic stretches for the O-H bond (broad, ~3200-3600 cm⁻¹), aromatic C-H bonds (~3000-3100 cm⁻¹), and C=N and C=C bonds in the tetrazole and phenyl rings (in the 1400-1600 cm⁻¹ region) would be expected.[10]
-
X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, given that suitable single crystals can be grown.
Conclusion
The NMR analysis of 3-(5-methyl-1H-tetrazol-1-yl)phenol is a critical step in its chemical characterization. By combining the predictive power of our understanding of chemical shifts and coupling constants with a systematic experimental approach including 1D and 2D NMR techniques, researchers can confidently elucidate and confirm its structure. This guide provides a robust framework for such an analysis, emphasizing the importance of a multi-faceted approach that integrates data from various spectroscopic methods for unequivocal structural assignment. The insights gained from this detailed analysis are fundamental for advancing the development of new therapeutic agents and understanding their structure-activity relationships.
References
-
Kontogianni, V. G., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(12), 14276-14319. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). ¹H- and ¹³C-NMR chemical shifts of 5-arylamino-1H-tetrazoles. Magnetic Resonance in Chemistry, 45(11), 978-984. [Link]
-
Fischer, N., & Karaghiosoff, K. (2020). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. Crystals, 10(7), 597. [Link]
-
Goulas, A., et al. (2021). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(18), 5565. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton NMR spectrum of phenol. [Link]
-
Fischer, N., & Karaghiosoff, K. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(13), 2993. [Link]
-
The Royal Society of Chemistry. (2015). Supporting information for: Water extract of rice straw ash (WERSA): a novel catalyst for the ipso-hydroxylation of arylboronic acids. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
The Royal Society of Chemistry. (2014). Supplementary information: Fe₃O₄@silica sulfonic acid: a novel magnetic Brønsted acid catalyst for the synthesis of 1-substituted-1H-tetrazoles. [Link]
-
Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)₂·2H₂O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Current Chemistry Letters, 11(4), 365-372. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Indonesian Journal of Chemistry, 19(2), 481-492. [Link]
-
LibreTexts Chemistry. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]
-
LibreTexts Chemistry. (2023). 14.11: ¹H-NMR and ¹³C-NMR of Alcohols and Phenols. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Basrah Researches ((Sciences))47(1), 1-12. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Pharmaceutical Chemistry Journal, 56, 1545–1554. [Link]
-
Liptáková, D., et al. (2001). Substituent effects on ionisation and ¹³C NMR properties of some monosubstituted phenols: A potentiometric, spectrophotometric and ¹³C NMR study. Journal of the Chemical Society, Perkin Transactions 2, (5), 723-728. [Link]
-
Liu, Y., et al. (2021). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Inorganica Chimica Acta, 525, 120468. [Link]
-
Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Journal of Chemical Research, 47(6), 578-584. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Peking University. (n.d.). SUPPORTING INFORMATION FOR: Ni-Catalyzed Borylation of Aryl and Vinyl Triflates. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unn.edu.ng [unn.edu.ng]
- 4. thieme-connect.de [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 5-Methyl-1H-tertazole(4076-36-2) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chem.washington.edu [chem.washington.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Tetrazole-Based Compounds
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. The predictive power of early-stage, in vitro experiments is a critical determinant of success, yet the translation of this activity to complex biological systems (in vivo) is rarely a one-to-one correlation. This guide provides a comprehensive comparison of the in vitro and in vivo activity of a representative tetrazole-containing compound, which we will refer to as Tetrazolophenol-X (TPX) , structurally analogous to 3-(5-methyl-1H-tetrazol-1-yl)phenol.
The tetrazole ring is a key pharmacophore in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group.[1][2][3][4][5] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the pharmacokinetic profile of a drug candidate.[1][2][3][5] However, these very advantages can also introduce complexities in predicting in vivo performance from in vitro data. This guide will delve into the experimental methodologies used to assess a compound like TPX, present hypothetical data for illustrative purposes, and explore the critical factors that influence the in vitro-in vivo correlation (IVIVC).
The Scientific Rationale: Why Compare In Vitro and In Vivo Activity?
The primary goal of preclinical drug development is to identify compounds with the highest probability of success in human clinical trials. In vitro assays offer a rapid, high-throughput, and cost-effective means of screening large numbers of compounds for desired biological activity. They provide a controlled environment to study direct interactions between a compound and its molecular target, be it an enzyme, receptor, or ion channel.
However, an in vitro system is a simplified model that lacks the intricate biological processes of a living organism. In vivo studies, typically in animal models, are therefore essential to understand how a compound behaves in a complex physiological system. The comparison of in vitro and in vivo data, known as in vitro-in vivo correlation (IVIVC), is a cornerstone of translational science.[6][7][8] A strong IVIVC can streamline drug development, reduce reliance on extensive animal testing, and provide a framework for optimizing dosage forms.[6][8] Conversely, a poor IVIVC can signal potential liabilities such as rapid metabolism, poor bioavailability, or off-target toxicity, necessitating further investigation and potential compound redesign.
For the purpose of this guide, we will hypothesize that TPX has been designed as an inhibitor of a bacterial metallo-β-lactamase, a clinically relevant target for combating antibiotic resistance.
Assessing In Vitro Activity: A Multi-faceted Approach
To characterize the in vitro profile of TPX as a metallo-β-lactamase inhibitor, a tiered approach is employed, moving from target-based assays to cell-based systems.
Target-Based Assay: Enzyme Inhibition Kinetics
The initial step is to determine the direct inhibitory effect of TPX on the purified metallo-β-lactamase enzyme. This is typically achieved through a spectrophotometric assay that measures the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin.
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay
-
Reagents and Materials:
-
Purified metallo-β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
TPX and a reference inhibitor (e.g., EDTA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of TPX in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the metallo-β-lactamase enzyme to each well.
-
Add the serially diluted TPX or reference inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to enzyme activity.
-
Calculate the percentage of enzyme inhibition for each TPX concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the TPX concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Hypothetical Data Summary: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) |
| TPX | Metallo-β-lactamase | 150 |
| Reference Inhibitor | Metallo-β-lactamase | 50 |
This data suggests that TPX is a potent inhibitor of the target enzyme, albeit less potent than the reference compound.
Cell-Based Assay: Antibacterial Activity (Minimum Inhibitory Concentration)
While the IC₅₀ value indicates target engagement, it does not guarantee antibacterial activity. The compound must be able to penetrate the bacterial cell wall and membrane to reach its intracellular target and must be stable in the presence of cellular machinery. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro antibacterial potency of a compound.
Experimental Protocol: Broth Microdilution MIC Assay
-
Reagents and Materials:
-
Bacterial strain expressing the metallo-β-lactamase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
TPX and a clinically used antibiotic
-
96-well microplate
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
-
-
Procedure:
-
Prepare a serial dilution of TPX in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of TPX that completely inhibits visible bacterial growth.
-
Hypothetical Data Summary: In Vitro Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| TPX | Metallo-β-lactamase expressing E. coli | 8 |
| Antibiotic | Metallo-β-lactamase expressing E. coli | >64 |
| TPX + Antibiotic | Metallo-β-lactamase expressing E. coli | 2 |
This data indicates that TPX has moderate intrinsic antibacterial activity and, more importantly, can restore the activity of a β-lactam antibiotic against a resistant bacterial strain.
Evaluating In Vivo Efficacy: A Murine Infection Model
The ultimate test of a potential therapeutic is its efficacy in a living organism. For our hypothetical antibacterial agent, a murine thigh infection model is a standard and well-characterized preclinical model.
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model:
-
Immunocompetent mice (e.g., ICR or C57BL/6) are rendered transiently neutropenic by treatment with cyclophosphamide. This allows for a robust bacterial infection to be established.
-
-
Procedure:
-
A standardized inoculum of the metallo-β-lactamase-producing bacteria is injected into the thigh muscle of the neutropenic mice.
-
After a set period (e.g., 2 hours) to allow the infection to establish, treatment is initiated.
-
Groups of mice are treated with TPX alone, the β-lactam antibiotic alone, a combination of TPX and the antibiotic, or a vehicle control. The compounds are administered via a clinically relevant route (e.g., oral gavage or intravenous injection).
-
Treatment is typically administered at several time points over a 24-hour period.
-
At the end of the treatment period, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the bacterial load (colony-forming units per gram of tissue).
-
The efficacy of the treatment is measured as the reduction in bacterial load compared to the vehicle-treated control group.
-
Hypothetical Data Summary: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/g thigh) | Change from Control (log₁₀ CFU/g) |
| Vehicle Control | - | 8.5 | - |
| TPX | 50 | 8.2 | -0.3 |
| Antibiotic | 30 | 8.4 | -0.1 |
| TPX + Antibiotic | 50 + 30 | 5.5 | -3.0 |
This in vivo data demonstrates a significant synergistic effect between TPX and the β-lactam antibiotic, resulting in a 3-log reduction in bacterial load, which is considered a robust antibacterial effect.
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Data
With both in vitro and in vivo data in hand, we can now analyze the correlation between them. While our hypothetical data shows a positive outcome, in a real-world scenario, discrepancies are common. Understanding these discrepancies is key to successful drug development.
Factors Influencing IVIVC
Several factors can lead to a disconnect between in vitro potency and in vivo efficacy:
-
Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Absorption: Poor oral bioavailability can prevent the drug from reaching therapeutic concentrations at the site of infection.
-
Distribution: The drug may not adequately penetrate the target tissue (in this case, the infected thigh muscle).
-
Metabolism: The compound may be rapidly metabolized by the liver into inactive forms. Tetrazole-containing compounds are generally considered metabolically stable, which is one of their advantages.[1][2][9]
-
Excretion: Rapid clearance of the drug from the body can lead to a short duration of action.
-
-
Pharmacodynamics (PD): This relates to the relationship between drug concentration and its pharmacological effect.
-
Protein Binding: High binding to plasma proteins can reduce the amount of free drug available to act on the target.
-
Target Engagement in a Complex Milieu: The in vivo environment is far more complex than a purified enzyme assay. The presence of other molecules and cellular compartments can affect the ability of the drug to bind to its target.
-
-
Toxicity: The compound may exhibit toxicity at concentrations required for efficacy, limiting the achievable therapeutic window.
Visualizing the IVIVC Workflow
The process of establishing and understanding the IVIVC can be visualized as a workflow that integrates data from various stages of preclinical development.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Conclusion and Future Directions
This guide has outlined the critical process of comparing the in vitro and in vivo activities of a hypothetical tetrazole-based compound, TPX. The journey from a potent enzyme inhibitor in a test tube to an effective therapeutic in a living system is a complex one, governed by the principles of pharmacokinetics and pharmacodynamics. A thorough understanding of the IVIVC is not merely an academic exercise; it is a vital component of modern drug discovery that enables informed decision-making, optimizes resource allocation, and ultimately increases the likelihood of developing safe and effective medicines.
For compounds like TPX, future work would involve detailed pharmacokinetic studies to build a robust PK/PD model. This model would help in predicting the optimal dosing regimen for achieving sustained therapeutic concentrations in vivo. Furthermore, exploring alternative formulations could enhance bioavailability and improve the overall therapeutic profile. The principles outlined in this guide are broadly applicable to a wide range of therapeutic areas and compound classes, providing a foundational framework for translational research.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
ResearchGate. (2026). Drugs in the Tetrazole Series. [Link]
-
ResearchGate. (2012). Medicinal chemistry of tetrazoles. [Link]
-
MDPI. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
-
Premier Consulting. (2023). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
MDPI. (2021). Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl). [Link]
-
National Institutes of Health. (2022). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. [Link]
-
National Institutes of Health. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. [Link]
-
ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]
-
National Institutes of Health. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]
-
MDPI. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. [Link]
-
Innovative Journal. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]
-
Journal of Advanced Scientific Research. (2018). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. [Link]
-
ResearchGate. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. [Link]
-
Eurasian Journal of Chemistry. (2023). Synthesis, HOMO-LUMO Analysis and Antioxidant Activity of Novel Tetrazole Hybrids. [Link]106)
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. premier-research.com [premier-research.com]
- 7. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Tetrazole Ring: A Bioisosteric Masterstroke in Phenol Replacement
A Senior Application Scientist's Guide to a Privileged Structural Swap in Drug Design
In the intricate chess game of drug discovery, where the slightest molecular modification can spell the difference between a blockbuster therapeutic and a failed candidate, the strategic deployment of bioisosteres is a masterstroke. Among these, the bioisosteric replacement of a phenol moiety with a 5-substituted-1H-tetrazole ring has emerged as a particularly powerful tactic. This guide provides an in-depth comparative analysis for researchers, scientists, and drug development professionals, elucidating the chemical rationale and profound pharmacological advantages of this substitution, supported by experimental data and detailed protocols.
The Rationale: Overcoming the Phenolic Achilles' Heel
Phenolic groups, with their inherent acidity and hydrogen bonding capabilities, are common features in pharmacophores, engaging in crucial interactions with biological targets. However, they often introduce significant metabolic liabilities, primarily rapid glucuronidation and sulfation, leading to poor pharmacokinetic profiles and diminished oral bioavailability.[1][2] The tetrazole ring, as a non-classical bioisostere of the phenol (and more broadly, the carboxylic acid), offers a compelling solution to this challenge.[3]
The 5-substituted-1H-tetrazole adeptly mimics the key physicochemical properties of a phenol – its acidity and ability to act as a hydrogen bond donor – while offering enhanced metabolic stability and often improved receptor affinity.[4][5] This strategic swap can transform a metabolically labile compound into a viable drug candidate.
Physicochemical Properties: A Head-to-Head Comparison
The success of the phenol-to-tetrazole bioisosteric switch is rooted in the comparable, yet distinct, physicochemical properties of the two functional groups. A direct comparison of phenol and its simplest tetrazole bioisostere, 5-phenyl-1H-tetrazole, reveals the nuanced advantages of the latter.
| Property | Phenol | 5-Phenyl-1H-tetrazole | Rationale for Advantage |
| pKa | ~9.99[6] | ~4.28 - 4.50[7][8] | The significantly lower pKa of the tetrazole means it is more acidic and predominantly ionized at physiological pH (7.4). This can lead to stronger ionic interactions with target receptors. |
| logP | ~1.48 | ~1.28 - 1.65[8][9] | The lipophilicity of the tetrazole is comparable to that of the phenol, allowing it to maintain favorable membrane permeability characteristics. While ionized tetrazoles are less lipophilic than their neutral counterparts, they can still effectively penetrate membranes.[4] |
The Impact on Biological Performance: A Case Study in Losartan
The development of the angiotensin II receptor antagonist Losartan is a landmark example of the successful application of this bioisosteric replacement. The precursor to Losartan contained a carboxylic acid group, which is analogous to a more acidic phenol in its function. Replacing this carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency.[5] This enhancement is attributed to the tetrazole's acidic N-H group being positioned optimally for interaction with the receptor.[5] Furthermore, the tetrazole moiety in Losartan contributes to its favorable pharmacokinetic profile, including a long duration of action and effective oral absorption.[10][11]
Synthesis of Tetrazole Bioisosteres from Phenols: A Step-by-Step Workflow
The conversion of a phenol to its corresponding 5-aryl-1H-tetrazole bioisostere is a multi-step process that typically proceeds through a nitrile intermediate. The following is a representative experimental workflow:
Caption: General workflow for the synthesis of a 5-aryl-1H-tetrazole from a phenol.
Experimental Protocol: Synthesis of 5-Aryl-1H-tetrazole from an Aryl Nitrile
This protocol outlines the final and key step in the synthesis of the tetrazole ring.
Materials:
-
Aryl nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aryl nitrile in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 5-aryl-1H-tetrazole.
Comparative Analysis of Biological Properties: Experimental Methodologies
To rigorously evaluate the impact of the phenol-to-tetrazole substitution, a series of in vitro assays should be performed on both the parent phenolic compound and its tetrazole bioisostere.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of a phenol and its tetrazole bioisostere.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay provides a quantitative measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compounds (phenol and tetrazole analogs)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the final desired concentration.
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Conclusion: A Strategic Imperative in Modern Drug Discovery
The bioisosteric replacement of a phenol with a tetrazole is more than a simple structural modification; it is a strategic imperative that can profoundly enhance the drug-like properties of a molecule. By preserving the essential acidic and hydrogen-bonding characteristics of the phenol while mitigating its metabolic liabilities, the tetrazole ring offers a pathway to improved pharmacokinetic profiles, enhanced potency, and ultimately, more successful therapeutic agents. The evidence-based approach outlined in this guide, combining robust synthetic strategies with rigorous comparative in vitro evaluation, provides a clear roadmap for medicinal chemists to harness the full potential of this powerful bioisosteric transformation.
References
-
PubChem. Phenol. National Center for Biotechnology Information. [Link]
-
LookChem. 5-Phenyl-1H-tetrazole. [Link]
-
PubMed. Phenol (bio)isosteres in drug design and development. [Link]
-
National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
-
Quora. How can phenols be converted into benzonitrile? [Link]
-
National Institutes of Health. An Insight into the Metabolism of 2,5-Disubstituted Monotetrazole Bearing Bisphenol Structures. [Link]
-
ResearchGate. Structures and activities of losartan and losartan V8 analogs. [Link]
-
PubMed. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
PubChem. 5-Phenyl-1H-tetrazole. [Link]
-
SIELC Technologies. 5-Phenyl-1H-tetrazole. [Link]
-
ResearchGate. What influences phenol metabolic stability? [Link]
-
PubMed. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist. [Link]
-
J-STAGE. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]
- Google Patents. Synthesis of irbesartan - US7019148B2.
-
ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]
-
Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
National Center for Biotechnology Information. Losartan - StatPearls. [Link]
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
-
Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
ACG Publications. An improved and efficient synthesis of Irbesartan, an antihypertensive drug. [Link]
-
ResearchGate. Comparison of known drugs and their tetrazolone derivatives. [Link]
-
Vedantu. How will you convert phenol to benzene class 11 chemistry CBSE. [Link]
-
ResearchGate. An improved novel process for the synthesis of antihypertensive drug, Irbesartan INTRODUCTION. [Link]
-
Ro. Losartan (Angiotensin Receptor Blocker) vs. Beta Blockers. [Link]
-
ResearchGate. An Efficient Approach to the Synthesis of 5-Aryl-1H-tetrazole Derivatives Accompanying with the Cleavage of Ester Group. [Link]
-
Frontiers. Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. [Link]
-
Scribd. Efficient Synthesis of 5-Aryl-1H-tetrazoles. [Link]
-
Antioxidants. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]
-
National Center for Biotechnology Information. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry. [Link]
-
askIITians. How will you convert phenol to benzene? [Link]
- Google Patents. Pharmaceutical composition containing irbesartan - US8226977B2.
- Google Patents. Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - EP0838458A1.
-
PubChem. Irbesartan. [Link]
-
Chemdad. 1-Phenyltetrazole-5-thiol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Phenyl-1H-tetrazole|lookchem [lookchem.com]
- 8. 5-Phenyl-1H-tetrazole(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 5-Phenyl-1H-tetrazole | SIELC Technologies [sielc.com]
- 10. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthetic 3-(5-methyl-1H-tetrazol-1-yl)phenol by HPLC and its Alternatives
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of its safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and its advanced counterparts for the purity assessment of a synthetic tetrazole derivative, 3-(5-methyl-1H-tetrazol-1-yl)phenol. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven guidance for selecting the most appropriate analytical technique.
The Critical Role of Purity for 3-(5-methyl-1H-tetrazol-1-yl)phenol
3-(5-methyl-1H-tetrazol-1-yl)phenol is a heterocyclic compound featuring both a phenol and a tetrazole moiety. Such structures are of significant interest in medicinal chemistry, with tetrazoles often serving as bioisosteres for carboxylic acids.[1] The synthetic route to this and similar molecules, while often efficient, can introduce a variety of impurities. These may include unreacted starting materials, intermediates, regioisomers, and by-products from side reactions.[2] The presence of these impurities, even at trace levels, can have unforeseen toxicological effects or alter the pharmacological profile of the compound. Therefore, a robust and validated analytical method for purity determination is a non-negotiable aspect of its development.[3]
Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control and purity assessment of 3-(5-methyl-1H-tetrazol-1-yl)phenol, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands as the workhorse technique.[4] Its widespread adoption is a testament to its robustness, reliability, and cost-effectiveness.
Rationale for Methodological Choices
The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation of the main compound from its potential impurities. Given the phenolic and tetrazole functionalities, the molecule possesses a moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice. The nonpolar nature of the C18 alkyl chains provides effective retention of the moderately nonpolar analyte through hydrophobic interactions. The choice of a column with a 3-5 µm particle size offers a good balance between efficiency and backpressure.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (typically acetonitrile or methanol) is employed. A gradient is often preferred over isocratic elution for analyzing samples with a range of impurities of varying polarities, as it allows for the elution of both polar and nonpolar compounds within a reasonable timeframe.[6] The acidic mobile phase ensures that the phenolic hydroxyl group remains protonated, leading to better peak shape and consistent retention.
-
Detection: The presence of the phenyl and tetrazole rings results in significant UV absorbance. Phenolic compounds typically exhibit a primary absorption band around 270-280 nm.[7][8] Therefore, a UV detector set at a wavelength in this range would provide good sensitivity for the parent compound and many of its aromatic impurities.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(5-methyl-1H-tetrazol-1-yl)phenol sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Comparative Alternative Methodologies
While HPLC-UV is a robust technique, certain analytical challenges may necessitate the use of more advanced methodologies. Here, we compare HPLC-UV with Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher backpressures.[9][10]
Advantages over HPLC:
-
Higher Resolution and Efficiency: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.[5]
-
Faster Analysis Times: The increased efficiency allows for shorter column lengths and higher flow rates, significantly reducing run times.[11]
-
Increased Sensitivity: Sharper peaks result in a better signal-to-noise ratio, enhancing detection sensitivity.[5]
Causality: The improved performance of UHPLC is a direct consequence of the van Deemter equation, which describes the relationship between linear velocity and plate height. The smaller particles in UHPLC columns reduce the A-term (eddy diffusion) and C-term (mass transfer resistance), leading to a flatter van Deemter curve and maintaining high efficiency over a wider range of flow rates.
-
Instrumentation: A UHPLC system capable of operating at pressures up to 1000 bar, equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Same as for HPLC-UV, but the final concentration may be lower (e.g., 0.5 mg/mL) due to the higher sensitivity of the technique.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.[12] This technique is invaluable for impurity profiling, as it provides molecular weight information, which is crucial for identifying unknown impurities.[13][14]
Advantages over HPLC-UV:
-
Impurity Identification: Provides mass-to-charge ratio (m/z) data, allowing for the determination of the molecular weight of impurities.[15]
-
Enhanced Specificity: Can distinguish between co-eluting compounds that have different molecular weights.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the impurities.[14]
Causality: The power of LC-MS lies in its ability to ionize the eluting compounds and separate the resulting ions based on their m/z. This provides a dimension of data (mass) that is orthogonal to the retention time from the chromatography, offering a much higher degree of confidence in compound identification.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).
-
Chromatographic Conditions: Same as the UHPLC-UV method to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: 175 V.
-
-
Sample Preparation: Same as for UHPLC-UV.
Performance Comparison: A Data-Driven Perspective
To provide an objective comparison, the following table summarizes hypothetical yet realistic performance data for the three methods in the analysis of a synthetic batch of 3-(5-methyl-1H-tetrazol-1-yl)phenol, spiked with two known process-related impurities.
| Performance Parameter | HPLC-UV | UHPLC-UV | LC-MS |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 3.5 | 3.5 |
| Analysis Time (min) | 35 | 10 | 10 |
| Limit of Quantification (LOQ) (%) | 0.05 | 0.02 | 0.01 |
| Precision (%RSD, n=6) | < 1.0 | < 0.8 | < 1.5 |
| Impurity Identification Capability | No | No | Yes (Molecular Weight) |
| Relative Cost | Low | Medium | High |
Interpretation of Data:
-
HPLC-UV provides adequate resolution and precision for routine purity checks where impurities are present at levels above 0.05%.[16] Its longer run time may be a drawback in high-throughput environments.
-
UHPLC-UV offers a significant improvement in resolution and a drastic reduction in analysis time, making it ideal for laboratories with a high sample load.[16] Its lower LOQ allows for the quantification of impurities at lower levels, which is often required by regulatory bodies.[17]
-
LC-MS provides the same chromatographic advantages as UHPLC but adds the critical capability of impurity identification.[18] While its quantitative precision may be slightly lower than UV-based methods, its ability to provide molecular weight and structural information for unknown peaks is unparalleled. This is essential during process development and for investigating out-of-specification results.
A Self-Validating System: Adherence to Regulatory Standards
The trustworthiness of any analytical method hinges on its validation. The protocols described herein should be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[19][20] This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. A properly validated method is a self-validating system, ensuring that the generated data is reliable and fit for its intended purpose.
Conclusion
The choice of analytical methodology for the purity assessment of 3-(5-methyl-1H-tetrazol-1-yl)phenol is dictated by the specific requirements of the analysis.
-
HPLC-UV remains a cost-effective and reliable option for routine quality control where speed is not a critical factor and impurity identification is not required.
-
UHPLC-UV is the superior choice for high-throughput environments, offering faster analysis times and improved resolution and sensitivity.
-
LC-MS is the indispensable tool for research, development, and troubleshooting, providing invaluable information for the identification and structural elucidation of unknown impurities.
By understanding the strengths and limitations of each technique, and by adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality, safety, and efficacy of novel pharmaceutical compounds.
References
-
ICH. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]
-
ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. [Link]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]
-
Pergantis, S. A., & Tsioupi, D. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Methods and protocols (Clifton, N.J.), 1(3), 27. [Link]
-
Rádl, S., Stach, J., & Černý, J. (2009). Synthesis and identification of some impurities of irbesartan. Acta Chimica Slovenica, 56(3), 559-565. [Link]
-
Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
Orsavova, J., Misurcova, L., Ambrozova, J. V., Vicha, R., & Mlcek, J. (2015). Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids. International journal of molecular sciences, 16(6), 12871–12890. [Link]
-
Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. [Link]
-
Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. [Link]
-
Semantic Scholar. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]
-
Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. [Link]
-
LC Services. (2025). HPLC vs UHPLC – What are the differences?. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofins.it [eurofins.it]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(5-methyl-1H-tetrazol-1-yl)phenol
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5-methyl-1H-tetrazol-1-yl)phenol, a compound that, due to its chemical structure, necessitates a cautious and informed approach to its handling and disposal. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both individuals and the environment.
Understanding the Hazard Profile
Phenol Moiety: Phenol is a well-characterized hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][2] Furthermore, it is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Phenol is combustible and requires careful handling to avoid ignition.[1][4]
Tetrazole Moiety: Tetrazole-containing compounds are known for their high nitrogen content, which can impart energetic properties. While many tetrazole derivatives are stable, they can be reactive and potentially explosive under certain conditions, such as exposure to heat or reaction with strong acids, oxidizing agents, or certain metals.[5] Upon decomposition, tetrazoles can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5] The parent compound, 5-methyl-1H-tetrazole, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
Given this composite hazard profile, 3-(5-methyl-1H-tetrazol-1-yl)phenol must be treated as a particularly hazardous substance , requiring stringent safety precautions and a dedicated disposal pathway.
Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations, including waste disposal, must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Key to this is the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a written Chemical Hygiene Plan (CHP).[7][8][9] This plan must outline specific procedures for the safe handling and disposal of hazardous chemicals, including provisions for personnel training, the use of personal protective equipment (PPE), and emergency procedures.[7][9]
The EPA, under the Resource Conservation and Recovery Act (RCRA), provides regulations for the management of hazardous waste, from generation to final disposal.[10][11] It is imperative that all waste generated, including 3-(5-methyl-1H-tetrazol-1-yl)phenol, is correctly identified, characterized, and managed according to these federal guidelines, as well as any applicable state and local regulations.[11]
Step-by-Step Disposal Protocol for 3-(5-methyl-1H-tetrazol-1-yl)phenol
The following protocol is a comprehensive, step-by-step guide for the safe disposal of 3-(5-methyl-1H-tetrazol-1-yl)phenol, from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling 3-(5-methyl-1H-tetrazol-1-yl)phenol in any form (pure compound, solutions, or contaminated materials), ensure that the following minimum PPE is worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential violent reactions.
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] An eyewash station and safety shower must be readily accessible.[13]
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Stream: Establish a dedicated waste container specifically for 3-(5-methyl-1H-tetrazol-1-yl)phenol and any materials contaminated with it.
-
Avoid Mixing: Do NOT mix this waste with other chemical waste streams, especially strong acids, bases, oxidizing agents, or metal-containing waste.[5]
-
Container Selection: Use a leak-proof, chemically compatible container with a secure screw-top lid.[14] The container should be clearly labeled and in good condition. Leave at least 10% headspace in the container to allow for expansion.[14]
Labeling of Hazardous Waste
Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for safe handling by all personnel, including waste management professionals.
The waste container for 3-(5-methyl-1H-tetrazol-1-yl)phenol must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(5-methyl-1H-tetrazol-1-yl)phenol"
-
A clear indication of the hazards: "Toxic," "Corrosive," "Potential Explosive," "Suspected Mutagen"
-
The date of accumulation (when the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or principal investigator
Disposal of Contaminated Materials
Any materials that come into contact with 3-(5-methyl-1H-tetrazol-1-yl)phenol must be disposed of as hazardous waste. This includes:
-
Solid Waste: Gloves, weigh boats, pipette tips, and any other contaminated disposable labware should be collected in a designated, sealed plastic bag and placed in the solid hazardous waste stream for this compound.[15]
-
Liquid Waste: Solutions containing 3-(5-methyl-1H-tetrazol-1-yl)phenol should be collected in the designated liquid hazardous waste container.
-
Empty Containers: "Empty" containers that held the pure compound are not truly empty and must be disposed of as hazardous waste. It is generally not advisable to rinse these containers, as this will generate additional liquid hazardous waste.[14]
Storage of Hazardous Waste
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak. Ensure the container is stored away from heat, sparks, and open flames.[13]
Final Disposal
The ultimate disposal of 3-(5-methyl-1H-tetrazol-1-yl)phenol waste must be handled by a licensed hazardous waste disposal contractor.
-
Incineration: Due to the compound's toxicity and potential for energetic decomposition, high-temperature incineration at a licensed facility is the recommended and safest disposal method.[16] This process ensures the complete destruction of the hazardous components.
-
Documentation: Maintain all records related to the disposal of this hazardous waste, including the hazardous waste manifest provided by the disposal contractor.
Decision-Making Workflow for Disposal
The following diagram illustrates the critical decision points and procedural flow for the safe disposal of 3-(5-methyl-1H-tetrazol-1-yl)phenol.
Caption: Disposal workflow for 3-(5-methyl-1H-tetrazol-1-yl)phenol.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Toxic, Corrosive, Potential Explosive, Suspected Mutagen |
| Segregation | Dedicated waste stream; Do not mix with other chemicals | Prevents dangerous chemical reactions |
| Container | Labeled, leak-proof, compatible, with headspace | Ensures safe containment and proper identification |
| PPE | Goggles, face shield, chemical-resistant gloves, lab coat | Protects personnel from exposure and injury |
| Engineering Controls | Chemical fume hood | Minimizes inhalation risk |
| Final Disposal Method | High-temperature incineration by a licensed contractor | Ensures complete and safe destruction of the hazardous compound |
References
- INEOS Group. (2014). SAFETY DATA SHEET Phenol Solution.
- Carl ROTH. (2025). Phenol - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
- National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). 5-Methyl-1H-tetrazole - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely?.
- Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- UNM Chemistry. (n.d.). Standard Operating Procedure.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- ResearchGate. (2025). (PDF) Tetrazoles: Synthesis and Biological Activity.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: phenol.
- Synerzine. (2018). Phenol, 2-methyl-5-(1-methylethyl)-.
Sources
- 1. ineos.com [ineos.com]
- 2. chemos.de [chemos.de]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. epa.gov [epa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
